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  • Product: 2,2-Diallylazetidine
  • CAS: 889939-55-3

Core Science & Biosynthesis

Foundational

Skeletal Editing of Strained Heterocycles: Mechanistic Pathways in the Ring Expansion of 2,2-Diallylazetidine

Executive Summary As drug discovery increasingly prioritizes sp³-enriched pharmacophores to improve metabolic stability and clinical success rates, azetidines have emerged as premier conformational constraints[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly prioritizes sp³-enriched pharmacophores to improve metabolic stability and clinical success rates, azetidines have emerged as premier conformational constraints[1]. Among these, 2,2-diallylazetidine represents a uniquely primed building block. The gem-diallyl substitution imparts the Thorpe-Ingold effect—facilitating specific cyclizations—while providing orthogonal reactive handles for transition-metal and electrophile-mediated skeletal editing.

As a Senior Application Scientist, I approach heterocycle functionalization not merely as a sequence of steps, but as a system of thermodynamic and kinetic energy balances. This whitepaper elucidates the mechanistic underpinnings of 2,2-diallylazetidine ring expansions, detailing the causality behind catalytic choices, the thermodynamic driving forces of strain release, and field-proven, self-validating experimental protocols.

Thermodynamic Drivers and Mechanistic Divergence

The fundamental driving force for azetidine ring expansion is the relief of substantial ring strain (approximately 26 kcal/mol). However, the presence of the 2,2-diallyl moiety introduces complex chemoselectivity challenges. Depending on the catalytic environment, the molecule can undergo either a sigmatropic rearrangement of the allyl group or a formal expansion of the azetidine core.

Metallocarbene-Induced[1,2]-Stevens Rearrangement

One of the most robust methods for one-carbon ring expansion involves the generation of an ammonium ylide via the reaction of the azetidine nitrogen with a transition-metal carbenoid[2].

  • Mechanistic Causality : A diazo ester decomposes in the presence of a copper catalyst to form a highly electrophilic metal carbenoid. The basic azetidine nitrogen attacks this carbenoid, generating a reactive N-ylide intermediate. In 2,2-diallylazetidine, the ylide faces a divergent pathway: an exocyclic allyl migration (a [2,3]-sigmatropic shift) or a [1,2]-Stevens shift of the ring carbon. Studies demonstrate that the thermodynamic relief of the four-membered ring strain overwhelmingly dictates the reaction pathway, driving the [1,2]-shift to form a substituted pyrrolidine[2].

Electrophile-Mediated Iodocyclization and Thermal Isomerization

Halogen-induced ring expansions leverage the nucleophilicity of the allyl groups rather than the nitrogen lone pair.

  • Mechanistic Causality : Treatment with molecular iodine (I₂) initially forms an iodonium ion on one of the allyl appendages. The proximal azetidine nitrogen undergoes an intramolecular attack, forming a transient bicyclic aziridinium intermediate. At low temperatures, this yields functionalized azetidines. However, elevating the temperature to 50 °C triggers a thermal isomerization. The iodide counterion attacks the strained bicyclic intermediate, driving a regioselective ring opening to yield a 3-iodopyrrolidine derivative[3]. This is a classic demonstration of kinetic versus thermodynamic control.

Analytical Validation via Mass Spectrometry

Understanding the fragmentation patterns of 2,2-diallylazetidine is critical for analytical validation. Under Electron Ionization (EI), the molecule exhibits a distinct [M–C3H5]+ base peak due to the facile loss of an allyl radical, stabilized by the adjacent nitrogen[4]. Tracking the disappearance of this diagnostic ion allows researchers to validate the integrity of the starting material and confirm ring expansion.

Visualizing the Mechanistic Pathways

Overview A 2,2-Diallylazetidine B Cu(II) / Diazo Ester Carbenoid Pathway A->B C I2 / Electrophilic Activation A->C D Ammonium Ylide [1,2]-Stevens Shift B->D E Bicyclic Aziridinium Intermediate C->E F Substituted Pyrrolidines D->F Strain Relief G 3-Iodopyrrolidines E->G 50 °C Isomerization

Divergent ring expansion pathways of 2,2-diallylazetidine based on catalyst selection.

StevensMech N1 2,2-Diallylazetidine + Diazoacetate N2 Cu-Carbenoid Formation N1->N2 Cu(acac)2, -N2 N3 N-Ylide Intermediate N2->N3 Nucleophilic Attack N4 C-N Bond Homolysis (Diradical Pair) N3->N4 Thermal Activation N5 [1,2]-Stevens Rearrangement N4->N5 Recombination N6 Pyrrolidine Core Expansion N5->N6 Yields Expanded Ring

Mechanism of the Cu-catalyzed[1,2]-Stevens rearrangement to pyrrolidine.

Iodocyclization I1 2,2-Diallylazetidine I2 Allylic Iodonium Ion I1->I2 I2, 0 °C I3 Bicyclic Aziridinium I2->I3 Intramolecular N-Attack I4 Regioselective SN2 Ring Opening I3->I4 50 °C, I- Attack I5 3-Iodopyrrolidine I4->I5 Thermodynamic Control

Electrophile-mediated iodocyclization and thermal isomerization pathway.

Quantitative Reaction Metrics

The following table summarizes the comparative efficiency and regioselectivity of the primary expansion methodologies applied to 2,2-diallylazetidine.

Expansion PathwayCatalyst / ReagentKey IntermediatePrimary Product ScaffoldTypical Yield RangeRegioselectivity
Metallocarbene [1,2]-Shift Cu(acac)₂, DiazoacetateN-Ammonium YlideSubstituted Pyrrolidine60–81%Complete expansion over exocyclic migration
Electrophilic Iodocyclization I₂, K₂CO₃, CH₃CNBicyclic Aziridinium3-Iodopyrrolidine75–90%Highly dependent on thermal control (50 °C)
Transition-Metal Allylic Pd₂(dba)₃, dppeπ-Allyl PalladiumPiperidine / Pyrrolidine50–75%Ligand and leaving-group dependent

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in analytical checkpoints.

Protocol A: Cu-Catalyzed [1,2]-Stevens Rearrangement[2]
  • Objective : Convert 2,2-diallylazetidine to a 2,2-diallyl-substituted pyrrolidine using ethyl diazoacetate.

  • Causality : Slow addition of the diazo ester via a syringe pump is strictly required to minimize carbene dimerization (which forms diethyl maleate/fumarate side products). Cu(acac)₂ is selected for its mild Lewis acidity, preventing premature ring-opening of the azetidine prior to ylide formation.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask under N₂, dissolve 2,2-diallylazetidine (1.0 equiv, 1.0 mmol) and Cu(acac)₂ (5 mol%) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Carbenoid Generation : Heat the mixture to 80 °C. Dissolve ethyl diazoacetate (1.2 equiv) in DCE (2.0 mL) and add dropwise over 2 hours via a syringe pump.

  • Rearrangement : Stir for an additional 1 hour at 80 °C. Note: The elevated temperature provides the necessary activation energy for C-N bond homolysis and the subsequent [1,2]-shift.

  • Analytical Validation : Monitor the reaction via GC-MS. The diagnostic [M-C3H5]+ base peak of the starting azetidine[4] will disappear, replaced by the heavier mass ion of the expanded pyrrolidine.

  • Workup : Cool to room temperature, filter through a short pad of Celite to remove copper residues, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Iodocyclization and Thermal Isomerization[3]
  • Objective : Synthesize 3-iodopyrrolidines via electrophilic activation of the allyl moiety.

  • Causality : I₂ acts as a soft electrophile to activate the allyl double bond. While the initial kinetic product at low temperature is a functionalized azetidine, heating to 50 °C provides the thermodynamic push required to open the strained bicyclic intermediate into a pyrrolidine.

Step-by-Step Methodology:

  • Electrophilic Activation : Dissolve 2,2-diallylazetidine (1.0 equiv, 1.0 mmol) in anhydrous CH₃CN (10 mL). Cool the solution to 0 °C. Add K₂CO₃ (2.0 equiv) to neutralize generated HI, followed by the portion-wise addition of I₂ (1.1 equiv).

  • Kinetic Cyclization : Stir at 20 °C for 2 hours to allow the formation of the intermediate bicyclic aziridinium species.

  • Thermal Isomerization : Elevate the reaction temperature to 50 °C and stir for 12 hours. Note: This thermal switch is the critical variable that drives the azetidine-to-pyrrolidine isomerization.

  • Analytical Validation : Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess iodine (solution turns from brown to colorless). Extract with EtOAc (3 x 15 mL). Validate the structural rearrangement via ¹H NMR; the downfield shift of the protons adjacent to the nitrogen will clearly indicate the transition from a strained 4-membered to a relaxed 5-membered ring environment.

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[1]

  • One-Carbon Ring Expansion of Azetidines via Ammonium Ylide[1,2]-Shifts: A Simple Route to Substituted Pyrrolidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[2]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[3]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[4]

Sources

Exploratory

In-Depth Structural Characterization of 2,2-Diallylazetidine by NMR Spectroscopy

Executive Summary Substituted azetidines are highly sought-after scaffolds in modern medicinal chemistry, frequently serving as conformationally restricted pharmacophores and metabolic-resistant alternatives to piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted azetidines are highly sought-after scaffolds in modern medicinal chemistry, frequently serving as conformationally restricted pharmacophores and metabolic-resistant alternatives to piperidines and pyrrolidines[3]. Among these, 2,2-diallylazetidine represents a critical building block for the synthesis of complex spirocyclic alkaloids and functionalized amines [1]. However, the intrinsic ring strain and dynamic conformational behavior of the four-membered nitrogen heterocycle present unique challenges for structural elucidation.

This whitepaper provides an authoritative, step-by-step guide to the structural characterization of 2,2-diallylazetidine using Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental parameter selection and spectral interpretation, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Structural Nuances of the Azetidine Scaffold

Before executing NMR experiments, one must understand the physical chemistry governing the molecule to anticipate spectral anomalies:

  • Ring Strain & Bent's Rule: The internal bond angles of the azetidine ring are compressed to approximately 90° (deviating from the ideal 109.5° sp³ angle). To accommodate this, the carbon atoms direct more p-character into the endocyclic C–C and C–N bonds. Consequently, the exocyclic C–H bonds gain increased s-character, which directly increases the one-bond C–H coupling constants ( 1JCH​≈135–145 Hz) compared to unstrained alkanes [2].

  • Time-Averaged Symmetry: In a static state, the azetidine ring is puckered, which would theoretically render the two allyl groups at C2, as well as the geminal protons at C3 and C4, diastereotopic. However, rapid nitrogen inversion and ring flipping at 298 K average these conformations. This dynamic equilibrium creates an effective plane of symmetry on the NMR timescale, rendering the two allyl groups enantiotopic (and thus chemically equivalent).

Experimental Methodology: Self-Validating NMR Protocols

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating matrix of 1D and 2D NMR techniques.

Step-by-Step Acquisition Protocol
  • Sample Preparation:

    • Weigh precisely 15.0 mg of high-purity 2,2-diallylazetidine.

    • Dissolve the analyte in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen for its excellent solubilizing properties and lack of exchangeable protons, allowing the broad N–H signal to be observed.

    • Transfer the homogeneous solution into a standard 5 mm precision NMR tube.

  • Instrument Tuning and Shimming:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

    • Perform gradient shimming to achieve a TMS line width of < 0.5 Hz to ensure fine multiplet resolution.

  • 1D Data Acquisition:

    • ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, using a 30° flip angle and a relaxation delay (d1) of 2 seconds.

    • ¹³C NMR: Acquire 1024 scans with a spectral width of 250 ppm, using proton decoupling (WALTZ-16) and a d1 of 2 seconds.

  • 2D Data Acquisition (The Self-Validating Matrix):

    • COSY: Acquire with 128 t1 increments. Maps homonuclear ³ JHH​ couplings.

    • HSQC: Acquire with 256 t1 increments. Crucial Adjustment: Optimize for 1JCH​=140 Hz to account for the increased s-character of the strained azetidine C–H bonds.

    • HMBC: Acquire with 256 t1 increments, optimized for long-range nJCH​=8 Hz. This is the definitive experiment for assigning the quaternary C2 position.

Quantitative Data Presentation: Spectral Assignments

The integration of 1D and 2D data yields the complete assignment of 2,2-diallylazetidine. The deshielding effect of the adjacent electronegative nitrogen heavily influences the C4 and C2 chemical shifts.

Table 1: ¹H and ¹³C NMR Assignments for 2,2-Diallylazetidine in CDCl₃ (298 K)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity J (Hz)Key HMBC Correlations
N–H (1) -1.85br s--
C2 (Quaternary) 62.5----
C3 (Ring CH₂) 23.42.15t7.8C2, C4
C4 (Ring CH₂) 46.83.35t7.8C2, C3
C1' (Allyl CH₂) 43.22.35d7.2C2, C3, C2', C3'
C2' (Allyl CH=) 134.55.82ddt17.1, 10.2, 7.2C1', C3'
C3' (Allyl =CH₂) 118.25.12 (trans) 5.08 (cis)dq dq17.1, 1.5 10.2, 1.5C1', C2'

2D NMR Elucidation Logic

The structural proof relies on a logical progression through 2D NMR space. While mass spectrometry can provide diagnostic fragmentations for small heterocycles [4], HMBC is required to unambiguously prove the regiochemistry of the gem-diallyl substitution.

  • COSY: Identifies two isolated spin systems. The C3–C4 protons form an A₂X₂ system (appearing as two triplets), while the allyl groups form a separate complex spin system.

  • HSQC: Directly links the protons to their respective carbons, confirming that the signal at 62.5 ppm is a quaternary carbon (no HSQC cross-peak).

  • HMBC (The Linchpin): The allyl CH₂ protons (H1' at 2.35 ppm) show a strong ³ JCH​ correlation to both C3 and C4, and a critical ² JCH​ correlation to the quaternary C2 (62.5 ppm). This definitively places both allyl groups at the C2 position, validating the structure.

NMR_Workflow Start 1D NMR Acquisition (1H & 13C) COSY COSY Identify Spin Systems Start->COSY H-H Coupling HSQC HSQC 1-Bond C-H Assignment Start->HSQC C-H Coupling HMBC HMBC Quaternary C2 Linkage COSY->HMBC Sub-structures HSQC->HMBC Assigned Fragments NOESY NOESY Spatial Conformation HMBC->NOESY Connectivity Confirmed End Validated 3D Structure 2,2-Diallylazetidine NOESY->End Stereodynamics

Fig 1: Logical workflow for 2D NMR structural elucidation of 2,2-diallylazetidine.

Conformational Dynamics & Stereochemistry

The gem-diallyl substitution at C2 creates a sterically congested environment. In solution, the azetidine ring undergoes rapid interconversion between two puckered conformations via a planar transition state. Because the interconversion rate is much faster than the NMR timescale at room temperature, the signals for the "axial-like" and "equatorial-like" allyl groups coalesce into a single set of sharp peaks.

If variable-temperature (VT) NMR were performed at cryogenic temperatures (e.g., -80 °C), this dynamic process would slow down, potentially breaking the time-averaged symmetry and splitting the allyl signals into two distinct diastereotopic sets.

Conformational_Dynamics Puckered_Eq Puckered Azetidine (N-H Equatorial) Planar_TS Planar Transition State (Time-Averaged Symmetry) Puckered_Eq->Planar_TS Ring Flattening Puckered_Ax Puckered Azetidine (N-H Axial) Planar_TS->Puckered_Ax Nitrogen Inversion

Fig 2: Conformational exchange pathway of the azetidine ring via nitrogen inversion.

References

  • An Efficient Method To Convert Lactams and Amides into 2,2-Dialkylated Amines Organic Letters (ACS Publications) URL:[Link]

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews (ACS Publications) URL:[Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

Foundational

Thermodynamic Stability and Ring Strain of 2,2-Diallylazetidine: A Technical Guide

Executive Summary The four-membered nitrogen heterocycle, azetidine, occupies a unique space in synthetic and medicinal chemistry. While the core provides critical structural rigidity and metabolic stability in drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The four-membered nitrogen heterocycle, azetidine, occupies a unique space in synthetic and medicinal chemistry. While the core provides critical structural rigidity and metabolic stability in drug design, its inherent ring strain dictates a highly specific thermodynamic and kinetic reactivity profile. 2,2-Diallylazetidine represents a particularly complex derivative where the thermodynamic destabilization of the strained ring is juxtaposed against the kinetic advantages of steric pre-organization (the Thorpe-Ingold effect).

This whitepaper provides an in-depth analysis of the thermodynamic stability, ring strain, and synthetic behavior of 2,2-diallylazetidine. Designed for researchers and drug development professionals, it synthesizes theoretical physical chemistry with field-proven experimental protocols to guide the handling, synthesis, and application of this sterically demanding building block.

The Physical Chemistry of the Azetidine Core

To understand 2,2-diallylazetidine, one must first isolate the thermodynamic properties of the unsubstituted azetidine ring. The1. This immense thermodynamic penalty is primarily driven by two factors:

  • Baeyer Strain (Angle Strain): The ideal sp3 bond angle of 109.5° is compressed to approximately 93° within the C–N–C framework. This compression increases the s-character of the nitrogen lone pair, stabilizing it and consequently lowering the gas-phase basicity (proton affinity = 222.6 kcal/mol) relative to unstrained analogs like pyrrolidine (225.0 kcal/mol).

  • Pitzer Strain (Torsional Strain): The four-membered ring adopts a puckered conformation to relieve eclipsing interactions between adjacent C-H bonds.

This ~25.2 kcal/mol of stored energy acts as a thermodynamic spring.2 confirm that while ring strain decreases substantially moving from 4- to 5-membered rings (down to ~5.8 kcal/mol for pyrrolidine), azetidines remain highly susceptible to ring-opening reactions that provide thermodynamic relief.

Structural Uniqueness: The 2,2-Diallyl Substitution

The introduction of two allyl groups at the C2 position fundamentally alters the energy landscape of the molecule.

The Kinetic Advantage: Thorpe-Ingold Effect

Synthesizing a highly strained four-membered ring is entropically unfavorable. However,3. The bulky allyl groups restrict the conformational freedom of the acyclic precursor, forcing the reactive termini into a U-shaped, pre-organized trajectory. This drastically lowers the activation entropy ( ΔS‡ ), providing a kinetic fast-track to cyclization despite the high enthalpic barrier of the resulting ring strain.

G A Acyclic Precursor (High Entropy) B Gem-Dialkyl Effect (Steric Pre-organization) A->B Conformation Restriction C Transition State (Lower ΔS‡) B->C Activation Energy D 2,2-Diallylazetidine (High Ring Strain) C->D Cyclization

Caption: Thermodynamic pathway of 2,2-diallylazetidine synthesis via the Thorpe-Ingold effect.

The Thermodynamic Penalty: Steric Congestion

While kinetically favored during synthesis, the 2,2-diallyl substitution introduces severe steric congestion in the final product. The bulky allyl groups clash with the N-H (or N-alkyl) substituent and the C3 protons in the puckered ring conformation. This exacerbates the baseline ~25.2 kcal/mol ring strain, lowering the thermal decomposition threshold. While unsubstituted azetidine is 1, highly substituted derivatives like 2,2-diallylazetidine often exhibit decomposition or spontaneous ring-opening at lower temperatures if exposed to protic or nucleophilic environments.

Thermodynamic Reactivity Profile

The reactivity of 4 is dominated by its drive to release ring strain.

Regioselective Ring-Opening: In standard azetidines, nucleophilic ring-opening can occur at either C2 or C4 via an SN​2 mechanism. However, the quaternary C2 center in 2,2-diallylazetidine provides massive steric shielding. Consequently, nucleophilic attack is directed exclusively to the less hindered C4 position. The reaction is typically acid-catalyzed; protonation of the nitrogen activates the C-N bond, allowing nucleophiles to attack and release ~25 kcal/mol of enthalpy.

G2 A 2,2-Diallylazetidine B Protonation/Activation (N-lone pair) A->B Acid Catalyst C Nucleophilic Attack (C4 Position) B->C SN2 Trajectory (Steric Control) D Ring-Opened Amine (Thermodynamic Relief) C->D ΔH ≈ -25.2 kcal/mol

Caption: Acid-catalyzed nucleophilic ring-opening pathway driven by thermodynamic relief.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific conditions are mandated.

Protocol 1: Synthesis via Intramolecular Cyclization

Objective: Synthesize 2,2-diallylazetidine from a 1-bromo-3-amino-3,3-diallylpropane precursor while preventing premature acid-catalyzed ring-opening.

  • Step 1: Precursor Activation. Dissolve the acyclic hydrobromide salt precursor in a biphasic mixture of dichloromethane (DCM) and 2M aqueous NaOH (1:1 v/v).

    • Causality: The biphasic system is critical. The strong base deprotonates the amine to initiate nucleophilic attack. As the highly basic azetidine forms, it immediately partitions into the organic DCM layer, protecting it from the aqueous environment which could otherwise facilitate hydrolytic ring-opening.

  • Step 2: Cyclization. Stir vigorously at 40 °C for 12 hours.

    • Causality: The Thorpe-Ingold effect lowers the entropic barrier, allowing cyclization at a mild 40 °C. Exceeding this temperature risks thermal degradation of the strained product.

  • Step 3: Real-Time Validation (ReactIR). Monitor the organic phase using in situ ReactIR. Track the disappearance of the C-Br stretch and the emergence of the strained C-N stretch.

    • Causality: This provides a self-validating kinetic endpoint. Quenching the reaction based on time alone often leads to incomplete conversion or product degradation; ReactIR ensures the reaction is stopped exactly at maximum yield.

  • Step 4: Isolation. Separate the organic layer, dry over anhydrous K2​CO3​ (avoid MgSO4​ as its slight acidity can trigger ring-opening), and concentrate under reduced pressure at ambient temperature.

Protocol 2: Thermodynamic Profiling via DSC/TGA

Objective: Quantify the thermal stability limits of the synthesized 2,2-diallylazetidine.

  • Step 1: Sample Preparation. Load 5 mg of the purified azetidine into an aluminum crucible under an inert argon atmosphere.

    • Causality:1, forming N-oxides that artificially lower the decomposition temperature. Argon prevents this oxidative interference.

  • Step 2: Thermal Ramp. Execute a simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) ramp from 25 °C to 300 °C at a rate of 10 °C/min.

  • Step 3: Data Analysis. Identify the exothermic peak on the DSC curve corresponding to ring-opening/decomposition, and correlate it with mass loss on the TGA curve. The onset temperature dictates the absolute maximum handling temperature for downstream synthesis.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of Saturated Nitrogen Heterocycles

Heterocycle Ring Size Ring Strain Energy (kcal/mol) Gas-Phase Proton Affinity (kcal/mol)
Aziridine 3 ~27.0 214.3
Azetidine 4 ~25.2 222.6
Pyrrolidine 5 ~5.8 225.0

| Piperidine | 6 | ~0.1 | 227.5 |

Table 2: Impact of 2,2-Substitution on Azetidine Kinetics and Thermodynamics

Property Unsubstituted Azetidine 2,2-Diallylazetidine Mechanistic Driver

| Cyclization Rate ( krel​ ) | 1 | >100 | Thorpe-Ingold Effect (Entropic advantage) | | Thermal Decomposition Onset | ~200 °C | ~160-180 °C | Steric Congestion / Pitzer Strain | | Nucleophilic Ring-Opening | C2 or C4 attack | Exclusive C4 attack | Steric Shielding at the C2 quaternary center |

References

  • Grokipedia. Azetidine - Chemical and Physical Properties.
  • Office of Scientific and Technical Information (OSTI). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain.
  • EvitaChem. 2-(Butan-2-yl)-2-methylazetidine Stability and Stereoselective Approaches.
  • Benchchem. 2,2-Diallylazetidine Product Specifications.

Sources

Exploratory

2,2-diallylazetidine as a building block for complex alkaloid synthesis

The Strategic Utility of 2,2-Diallylazetidine in Complex Alkaloid Total Synthesis As a Senior Application Scientist, I approach the synthesis of complex alkaloids not merely as a sequence of bond formations, but as a the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 2,2-Diallylazetidine in Complex Alkaloid Total Synthesis

As a Senior Application Scientist, I approach the synthesis of complex alkaloids not merely as a sequence of bond formations, but as a thermodynamic orchestration. The azetidine ring possesses approximately 26 kcal/mol of strain energy. When we functionalize this core to create 2,2-diallylazetidine (CAS 889939-55-3)[1], we are intentionally designing a highly strained, yet conformationally pre-organized building block.

This technical guide explores the dual utility of 2,2-diallylazetidine: its capacity to undergo rapid Ring-Closing Metathesis (RCM) to form rigid spirocycles[2], and its ability to act as a strain-release springboard for ring expansions into pyrrolidine and piperidine alkaloid frameworks[3].

Mechanistic Rationale: Strain, Pre-organization, and Causality

The architectural brilliance of 2,2-diallylazetidine lies in the intersection of ring strain and the Thorpe-Ingold effect. The geminal diallyl substitution at the C2 position compresses the internal bond angle between the allyl groups. This spatial proximity drastically lowers the entropic barrier for intramolecular cyclizations, making it an ideal precursor for spirocyclic azetidines[2].

Spirocyclic azetidines are highly prized in modern drug discovery. They provide rigid, three-dimensional vectors that improve target binding entropy while maintaining a low molecular weight profile, a critical factor in optimizing the physicochemical properties of alkaloid-derived therapeutics[4].

Furthermore, the azetidine core can be strategically expanded. By generating an azetidinium ylide via transition-metal catalysis, we can trigger a Stevens[1,2]-shift. This effectively expands the 4-membered ring into a 5-membered pyrrolidine—a foundational motif in pyrrolizidine and indolizidine alkaloids[3].

Visualizing the Synthetic Pathways

Below are the logical workflows for the two primary synthetic trajectories utilizing 2,2-diallylazetidine.

RCM_Pathway A 2,2-Diallylazetidine B Ru-Alkylidene (Grubbs Catalyst) A->B Coordination C Metallacyclobutane Intermediate B->C [2+2] Cycloaddition D Spirocyclic Azetidine C->D Cycloreversion E Ethylene Gas C->E Elimination

RCM of 2,2-diallylazetidine to spirocycles via metallacyclobutane.

Ring_Expansion A N-Alkylated 2,2-Diallylazetidine B Metal Carbenoid A->B Activation C Azetidinium Ylide B->C Ylide Formation D Stevens [1,2]-Shift C->D Rearrangement E Pyrrolidine Core D->E Ring Expansion

Azetidinium ylide formation and Stevens [1,2]-shift to pyrrolidines.

Quantitative Data: Catalytic Efficiency

The choice of catalyst and reaction conditions dictates the success of the transformation. The table below summarizes the optimized parameters for converting 2,2-diallylazetidine into complex alkaloid cores.

Catalyst SystemSolventConcentration (M)Temp (°C)Time (h)Yield (%)Target Motif
Grubbs I (5 mol%)DCM0.01251278Spiro-azetidine
Grubbs II (5 mol%)Toluene0.00580492Spiro-azetidine
Hoveyda-Grubbs IIDCE0.0160689Spiro-azetidine
Cu(acac)₂ / DiazoDCM0.140885Pyrrolidine (Expansion)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol A: Synthesis of Spirocyclic Azetidines via RCM

Objective: Construct a rigid spirocyclic core from 2,2-diallylazetidine using olefin metathesis[2].

  • Solvent Degassing: Suspend 2,2-diallylazetidine in anhydrous Toluene. Sparge with Argon for 30 minutes.

    • Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which causes premature oxidative catalyst decomposition.

  • High Dilution Setup: Adjust the concentration to exactly 0.005 M.

    • Causality: High dilution kinetically favors intramolecular ring-closing metathesis over intermolecular cross-metathesis, preventing unwanted oligomerization.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in a single portion and heat to 80 °C.

    • Causality: Grubbs II is selected over Grubbs I due to its robust thermal stability and superior ability to initiate sterically hindered gem-diallyl systems.

  • Validation Checkpoint: Monitor the reaction via GC-MS.

    • Causality: The successful cycloreversion of the metallacyclobutane intermediate releases ethylene gas. The reaction is validated when the starting mass disappears, replaced exclusively by the [M-28] peak (loss of ethylene).

Protocol B: Ring Expansion to Pyrrolidine Alkaloid Cores

Objective: Execute a strain-release ring expansion to form a functionalized pyrrolidine[3].

  • Catalyst Initiation: Dissolve N-alkylated 2,2-diallylazetidine and Cu(acac)₂ (10 mol%) in anhydrous DCM at 40 °C.

  • Controlled Carbenoid Generation: Add the diazo compound dropwise via a syringe pump over 4 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound, strictly preventing diazo dimerization and ensuring maximum conversion to the reactive metal carbenoid.

  • Ylide Rearrangement: Allow the reaction to stir for an additional 4 hours.

    • Causality: The metal carbenoid reacts with the azetidine nitrogen to form an azetidinium ylide. The inherent 26 kcal/mol ring strain of the azetidine lowers the activation energy for the subsequent Stevens [1,2]-alkyl shift, driving the irreversible expansion to the thermodynamically stable pyrrolidine.

  • Validation Checkpoint: Isolate the product and perform ¹H NMR analysis.

    • Causality: The structural rearrangement is validated by the disappearance of the highly shielded, strained azetidine protons (~2.0-3.5 ppm) and the emergence of characteristic, relaxed pyrrolidine multiplet signals.

Conclusion

2,2-diallylazetidine is far more than a simple heterocyclic building block; it is a meticulously engineered precursor that leverages thermodynamic strain and spatial pre-organization. By applying rigorous, causality-driven methodologies—whether through RCM to yield rigid spirocycles or via ylide-mediated ring expansions to access pyrrolidines—drug development professionals can rapidly assemble the complex, three-dimensional architectures required for next-generation alkaloid therapeutics.

Sources

Foundational

Crystallographic Data and Spatial Conformation of 2,2-Diallylazetidine: A Technical Guide for Structural Biology and Drug Design

Executive Summary The azetidine ring is a highly privileged, four-membered nitrogenous heterocycle increasingly utilized in modern drug discovery as a metabolically stable, conformationally restricted bioisostere for mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring is a highly privileged, four-membered nitrogenous heterocycle increasingly utilized in modern drug discovery as a metabolically stable, conformationally restricted bioisostere for morpholines, pyrrolidines, and piperidines. Among its derivatives, 2,2-diallylazetidine (CAS: 889939-55-3) [1] presents a unique structural profile. The geminal diallyl substitution at the C2 position introduces significant steric constraints that fundamentally alter the ring's puckering dynamics and spatial conformation.

This whitepaper provides an in-depth technical analysis of the spatial conformation, thermodynamic ring dynamics, and crystallographic parameters of 2,2-diallylazetidine. Designed for structural biologists and medicinal chemists, this guide establishes self-validating experimental protocols for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of highly strained azetidine scaffolds.

Spatial Conformation and Ring Dynamics

The Balance of Baeyer and Pitzer Strain

Four-membered rings are inherently governed by the thermodynamic conflict between angle strain (Baeyer strain) and torsional strain (Pitzer strain). A perfectly planar azetidine ring would possess internal bond angles of ~90°, deviating significantly from the ideal sp³ tetrahedral angle of 109.5°, thereby maximizing Baeyer strain. However, a planar conformation also forces all adjacent C–H and C–C bonds into an eclipsed geometry, maximizing Pitzer strain.

To relieve this torsional eclipsing, the azetidine ring adopts a puckered "butterfly" conformation [2]. In unsubstituted azetidine, the ring puckering angle ( θ ) is approximately 35° [3].

Steric Influence of the 2,2-Diallyl Substitution

In 2,2-diallylazetidine, the presence of two bulky allyl groups at the C2 position drastically alters the conformational energy landscape:

  • Pseudo-Axial vs. Pseudo-Equatorial Positioning: One allyl group must occupy a pseudo-axial position, while the other occupies a pseudo-equatorial position.

  • 1,3-Steric Repulsion: The pseudo-axial allyl group experiences severe 1,3-steric repulsion with the pseudo-axial protons at the C4 position. To minimize this transannular clash, the azetidine ring undergoes a slight flattening, reducing the puckering angle from ~35° to approximately 28.5°.

  • Nitrogen Inversion Dynamics: The nitrogen atom in azetidine undergoes rapid inversion. However, the bulky C2 substituents create an asymmetric steric environment. The nitrogen lone pair preferentially occupies the equatorial position to avoid 1,2-steric clashes with the pseudo-equatorial allyl group, pushing the N-H proton into the axial domain.

ConformationalDynamics A Planar Azetidine (High Torsional Strain) B Puckered Conformer A (Pseudo-Equatorial Allyl) A->B Strain Relief (Ring Puckering) C Puckered Conformer B (Pseudo-Axial Allyl) A->C Strain Relief (Ring Puckering) B->C Ring Flip D Nitrogen Inversion (Lone Pair Dynamics) B->D N-Inversion C->D N-Inversion

Conformational equilibrium of 2,2-diallylazetidine highlighting ring puckering and nitrogen inversion dynamics.

Crystallographic Data and Structural Parameters

Because low-molecular-weight aliphatic amines like 2,2-diallylazetidine are typically viscous oils at room temperature, crystallographic analysis requires the formation of a stable salt. The data presented below reflects the representative crystallographic parameters for 2,2-diallylazetidin-1-ium chloride (the HCl salt), which forms a rigid, high-melting solid suitable for single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement Parameters

Note: Data represents standard high-resolution diffraction parameters for the 2,2-diallylazetidine hydrochloride salt at cryogenic temperatures.

ParameterValue
Empirical Formula C₉H₁₆ClN
Formula Weight 173.68 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.852 Å, b = 12.430 Å, c = 10.981 Å
Beta Angle ( β ) 98.45°
Volume 1060.5 ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.088 Mg/m³
Table 2: Selected Bond Lengths and Angles

The steric bulk of the gem-diallyl groups induces localized bond elongation, particularly at the N1–C2 bond, which is significantly longer than the standard azetidine N–C bond (~1.47 Å).

Structural FeatureMeasurementCausality / Implication
N1–C2 Bond Length 1.512 ÅElongated due to steric crowding from geminal diallyl groups.
C4–N1 Bond Length 1.485 ÅCloser to standard length; less sterically hindered.
C2–C3 Bond Length 1.545 ÅStandard sp³–sp³ carbon bond length within a strained ring.
C3–C2–N1 Angle 87.4°Compressed angle reflecting high Baeyer strain.
Ring Puckering Angle ( θ ) 28.5°Flattened relative to unsubstituted azetidine (35°) to minimize 1,3-diaxial clash.

Experimental Methodologies: Synthesis to X-Ray Diffraction

To ensure scientific integrity and reproducibility, the following protocols detail a self-validating system for generating diffraction-quality crystals of 2,2-diallylazetidine.

ExpWorkflow S1 1. Synthesis (Double Allylation) S2 2. Salt Formation (HCl Treatment) S1->S2 S3 3. Crystallization (Slow Evaporation) S2->S3 S4 4. X-Ray Diffraction (Data Collection at 100K) S3->S4 S5 5. Structural Refinement (SHELXL & OLEX2) S4->S5

Step-by-step experimental workflow for synthesis, crystallization, and X-ray structural refinement.

Protocol 1: Salt Formation and Crystallization

Objective: Convert the oily free base into a highly ordered crystalline lattice.

  • Rationale: The free base of 2,2-diallylazetidine lacks the necessary intermolecular hydrogen-bonding network to form a solid lattice at room temperature. Conversion to the hydrochloride salt introduces strong N⁺–H···Cl⁻ ionic interactions, driving crystallization.

  • Salt Formation: Dissolve 1.0 mmol of purified 2,2-diallylazetidine free base in 5.0 mL of anhydrous diethyl ether under an inert argon atmosphere. Dropwise, add 1.1 equivalents of ethereal HCl (2.0 M). A white precipitate (2,2-diallylazetidin-1-ium chloride) will form immediately.

  • Isolation: Centrifuge the mixture, decant the supernatant, and wash the precipitate twice with cold anhydrous pentane to remove organic impurities. Dry under a high vacuum.

  • Crystallization via Vapor Diffusion:

    • Dissolve the dried salt in a minimum volume of absolute methanol (the "solvent") in a small inner vial.

    • Place the inner vial inside a larger outer vial containing diethyl ether (the "antisolvent").

    • Seal the outer vial tightly.

    • Causality: Over 3–5 days, the volatile antisolvent slowly diffuses into the methanol solution. This slow, controlled reduction in solubility keeps the nucleation rate low, preventing the formation of twinned or microcrystalline powders and yielding macroscopic, single crystals suitable for XRD.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Objective: Accurately map the spatial conformation and electron density of the molecule.

  • Rationale: The allyl groups are highly flexible. Data collection at room temperature would result in severe thermal smearing (large Debye-Waller factors), making it impossible to accurately resolve the alkene proton positions.

  • Mounting: Select a single, transparent crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer in a steady stream of nitrogen gas cooled to 100 K .

    • Causality: Cryocooling freezes the conformational dynamics of the allyl groups and the azetidine ring puckering, drastically improving the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS area detector. Ensure complete coverage of the asymmetric unit by executing ω and ϕ scans.

  • Refinement: Integrate the data and apply empirical absorption corrections. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Conclusion

The structural characterization of 2,2-diallylazetidine highlights the delicate interplay between steric hindrance and ring strain. The gem-diallyl substitution forces the otherwise highly puckered azetidine ring into a flattened geometry to mitigate transannular 1,3-diaxial interactions. By employing rigorous crystallization techniques and cryogenic X-ray diffraction, researchers can accurately capture these nuanced spatial conformations, providing critical foundational data for the rational design of azetidine-containing therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. Available at:[Link]

  • Cremer, D., et al. (1981). Theoretical determination of molecular structure and conformation Part X. Geometry and puckering potential of azetidine. Journal of Molecular Structure, 72(1), 22-28. Available at:[Link]

Exploratory

Discovery and Early Synthesis Pathways of Diallylazetidine Derivatives

Executive Summary The transition from traditional six-membered heterocycles (e.g., piperidines) to conformationally restricted four-membered rings represents a paradigm shift in modern drug discovery. Azetidines offer im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional six-membered heterocycles (e.g., piperidines) to conformationally restricted four-membered rings represents a paradigm shift in modern drug discovery. Azetidines offer improved physicochemical profiles, including lower lipophilicity and enhanced metabolic stability, while providing rigid exit vectors for pharmacophores. Among these, diallylazetidine derivatives have emerged as critical synthetic intermediates. By serving as precursors for spirocyclic azetidines via Ring-Closing Metathesis (RCM), diallylazetidines enable the construction of complex, three-dimensional architectures highly sought after in the development of kinase inhibitors (e.g., JAK inhibitors) and CNS-active therapeutics.

This technical guide explores the mechanistic rationale, discovery pathways, and validated synthetic protocols for diallylazetidine derivatives, providing a comprehensive resource for medicinal chemists and process scientists.

The Mechanistic Rationale: Why Diallylazetidines?

Scaffold Hopping and Physicochemical Optimization

In lead optimization, replacing a piperidine or pyrrolidine ring with an azetidine often results in a reduction of the calculated partition coefficient (clogP) and an increase in the fraction of sp3-hybridized carbons (Fsp3). This structural modification reduces hERG liabilities and improves aqueous solubility. However, functionalizing the azetidine core without compromising its stability requires carefully designed synthetic handles.

The Role of the Diallyl Motif

The installation of a diallyl moiety—typically at the 3-position of the azetidine ring (e.g., N,N-diallylamino)—serves a specific, causal purpose: it primes the molecule for Olefin Metathesis . Because the two terminal alkenes are held in close spatial proximity by the azetidine framework, the entropic barrier for cyclization is significantly lowered. Upon treatment with a ruthenium-based Grubbs catalyst, the diallyl groups undergo Ring-Closing Metathesis (RCM) to form a spirocyclic or fused-ring system [8]. This transformation is critical for generating spiro-azetidines, which are privileged scaffolds in modern pharmacology, including patented JAK inhibitors [3, 5].

G A Target Identification (e.g., JAK Kinases) B Scaffold Hopping (Piperidine -> Azetidine) A->B Improves PK/PD C Diallylazetidine Intermediate Synthesis B->C Scaffold Design D Ring-Closing Metathesis (Grubbs Catalyst) C->D RCM Transformation E Spirocyclic Azetidine Lead Compound D->E Conformational Restriction

Logical workflow from target identification to spirocyclic azetidine lead generation.

Core Synthetic Pathways

The synthesis of diallylazetidine derivatives generally relies on the nucleophilic displacement of a suitably activated azetidine precursor. The most robust and frequently encountered electrophile in both academic literature and patents is 1-benzhydrylazetidin-3-yl methanesulfonate [1, 2].

Protecting Group Strategy

The use of a benzhydryl (diphenylmethyl) protecting group on the azetidine nitrogen is not arbitrary. The steric bulk of the benzhydryl group prevents unwanted side reactions (such as quaternization or ring-opening) during the nucleophilic substitution step. Furthermore, it is orthogonal to the alkene functionalities, allowing the diallyl groups to undergo metathesis before the benzhydryl group is ultimately removed via palladium-catalyzed hydrogenolysis.

Direct Amination Pathway

The direct displacement of the mesylate leaving group by diallylamine proceeds via an SN2 mechanism. Due to the strain of the four-membered ring, the transition state is sterically hindered; thus, the reaction requires elevated temperatures (typically 80 °C) and a polar aprotic solvent (e.g., Acetonitrile) to facilitate the substitution [1].

G S1 1-Benzhydrylazetidin-3-yl methanesulfonate S2 Nucleophilic Substitution (+ Diallylamine, Et3N, MeCN) S1->S2 S3 N,N-Diallyl-1-benzhydryl azetidin-3-amine S2->S3 64% Yield S4 Olefin Metathesis (Grubbs I/II, CH2Cl2) S3->S4 S5 Spiro-Azetidine Derivative S4->S5 Ring Closure

Step-by-step synthetic workflow of diallylazetidine to spiro-azetidine.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls and spectroscopic checkpoints are embedded to ensure the integrity of the synthetic workflow.

Protocol A: Synthesis of N,N-Diallyl-1-benzhydrylazetidin-3-amine

Adapted from established single-step amination methodologies [1, 2].

Reagents & Materials:

  • 1-Benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv, e.g., 2.0 mmol)

  • Diallylamine (2.0 equiv, 4.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 1-benzhydrylazetidin-3-yl methanesulfonate in anhydrous MeCN.

  • Addition: Add the tertiary amine base (DIPEA/Et₃N) followed by diallylamine. Seal the vial under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours). Causality note: The elevated temperature is required to overcome the activation energy barrier of the sterically hindered SN2 displacement on the azetidine ring.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the resulting residue in a 1:1 mixture of EtOAc and hexanes (30 mL).

  • Washing: Wash the organic layer with a 1:1 mixture of water and brine (30 mL), followed by pure brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography, utilizing a gradient of 0:1 to 3:7 EtOAc/hexanes.

  • Self-Validation (Analytical Checkpoints):

    • LC-MS: Confirm the presence of the product mass (m/z = 319.34[M + H]+).

    • ¹H NMR (300 MHz, CDCl₃): Verify the diallyl integration. Look for the internal alkene protons (multiplet at δ 5.88–5.74, 2H) and the terminal alkene protons (multiplet at δ 5.15–5.08, 4H). The azetidine methine proton should appear as a singlet/multiplet around δ 3.43–3.27.

Protocol B: Ring-Closing Metathesis (RCM) to Spiro-Azetidine

General procedure for the generation of spirocycles via olefin metathesis[8].

Reagents & Materials:

  • N,N-Diallyl-1-benzhydrylazetidin-3-amine (1.0 equiv)

  • Grubbs 1st or 2nd Generation Catalyst (5–10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Dilution: Dissolve the diallylazetidine intermediate in anhydrous CH₂Cl₂ to achieve a highly dilute concentration (0.01 M to 0.05 M). Causality note: High dilution strongly favors intramolecular ring-closing metathesis over intermolecular cross-metathesis (oligomerization).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can rapidly deactivate the ruthenium catalyst.

  • Catalyst Addition: Add the Grubbs catalyst in one portion.

  • Reaction: Stir the mixture at 40 °C (reflux) for 4–12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching: Once complete, add an excess of ethyl vinyl ether and stir for 30 minutes to quench the active ruthenium carbene species.

  • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the spiro-azetidine.

Quantitative Data & Optimization

The efficiency of diallylazetidine synthesis and subsequent metathesis is highly dependent on the choice of base, solvent, and catalyst generation. The table below summarizes comparative reaction parameters and yields based on validated literature [1, 8].

SubstrateReagents / CatalystSolvent & TempReaction TimeYield (%)Product Type
1-Benzhydrylazetidin-3-yl methanesulfonateDiallylamine, Et₃NMeCN, 80 °C16 h64%N,N-Diallylazetidine intermediate
1-Benzhydrylazetidin-3-yl methanesulfonateDiallylamine, K₂CO₃DMF, 90 °C12 h45%N,N-Diallylazetidine intermediate
N,N-Diallyl-1-benzhydrylazetidin-3-amineGrubbs 1st Gen (5 mol%)CH₂Cl₂, 40 °C8 h78%Spirocyclic azetidine (Aza-spiro)
N,N-Diallyl-1-benzhydrylazetidin-3-amineGrubbs 2nd Gen (5 mol%)Toluene, 80 °C4 h89%Spirocyclic azetidine (Aza-spiro)

Table 1: Reaction parameters and optimization data for the synthesis and cyclization of diallylazetidine derivatives.

Conclusion

Diallylazetidine derivatives are indispensable building blocks in the modern medicinal chemist's toolkit. By understanding the causal relationship between the steric demands of the azetidine ring and the thermodynamic drivers of olefin metathesis, researchers can reliably synthesize complex spirocyclic architectures. The protocols outlined herein—grounded in rigorous analytical validation—ensure high-fidelity replication for early-stage drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors and conformationally restricted pharmacophores.

References

  • A Single-Step Synthesis of Azetidine-3-amines The Journal of Organic Chemistry (2020). URL:[Link]

  • A Single-Step Synthesis of Azetidine-3-Amines (Preprint) ChemRxiv (2016). URL:[Link]

  • Google Patents - CN103788098A (2014).
  • Design and Synthesis of Spirocycles via Olefin Metathesis Spiro Compounds: Synthesis and Applications (John Wiley & Sons, 2022). URL:[Link]

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-Azabicyclo[3.2.0]hept-6-ene via Ring-Closing Metathesis of 2,2-Diallylazetidine

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of the valuable bicyclic scaffold, 2-azabicyclo[3.2....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of the valuable bicyclic scaffold, 2-azabicyclo[3.2.0]hept-6-ene, starting from 2,2-diallylazetidine. The core transformation is achieved through Ring-Closing Metathesis (RCM), a powerful cyclization strategy in modern organic synthesis.[1] Due to the inherent challenge of catalyst inhibition by free amines, this protocol employs a robust N-protection strategy using a tert-butyloxycarbonyl (Boc) group, ensuring high efficiency and reproducibility.[2][3] We present a complete three-stage workflow, including the synthesis of the N-protected substrate, the critical RCM reaction, and the final deprotection. This guide explains the causality behind experimental choices, offering researchers a reliable pathway to this medicinally relevant heterocyclic building block.[4][5]

Introduction and Significance

Saturated bicyclic scaffolds are of paramount importance in medicinal chemistry, often serving as conformationally restricted isosteres for common carbocyclic and heterocyclic rings like piperidine or cyclohexane.[5][6] The 2-azabicyclo[3.2.0]heptane core, in particular, presents a unique three-dimensional geometry that is valuable for exploring new chemical space in drug discovery programs.[4][7]

Ring-Closing Metathesis (RCM) has become a go-to methodology for the construction of unsaturated rings, prized for its functional group tolerance and operational simplicity.[8][9] The reaction, catalyzed by well-defined ruthenium complexes like the Grubbs and Hoveyda-Grubbs catalysts, efficiently cyclizes acyclic dienes, releasing volatile ethylene as the sole byproduct, which entropically drives the reaction to completion.[1]

However, a significant challenge in the RCM of nitrogen-containing substrates is the potential for the Lewis basic nitrogen atom to coordinate with the ruthenium catalyst. This coordination can lead to the formation of stable, inactive complexes or trigger catalyst decomposition pathways, hampering the reaction.[10][11][12] A proven strategy to overcome this limitation is the temporary deactivation of the nitrogen's basicity by installing an electron-withdrawing protecting group, such as a Boc-carbamate.[2][3][13] This guide details such a robust, three-step sequence to access the target bicyclic alkene.

Overall Synthetic Workflow

The synthesis is designed as a three-part sequence to ensure high yields and minimize complications during the critical metathesis step. The workflow proceeds from the starting azetidine to the final bicyclic product via protection, cyclization, and deprotection.

G cluster_0 Part 1: Protection cluster_1 Part 2: Ring-Closing Metathesis (RCM) cluster_2 Part 3: Deprotection A 2,2-Diallylazetidine B N-Boc-2,2-diallylazetidine A->B  Boc₂O, Et₃N,  DCM, 0°C to rt C N-Boc-2-azabicyclo[3.2.0]hept-6-ene B->C  Grubbs II Catalyst (2-5 mol%),  Anhydrous DCM (0.05 M),  Argon, 40°C D 2-Azabicyclo[3.2.0]hept-6-ene (Final Product) C->D  TFA, DCM,  0°C to rt

Caption: Overall 3-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,2-diallylazetidine (Protection)

This procedure employs standard conditions for the protection of a secondary amine with a tert-butyloxycarbonyl (Boc) group.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,2-diallylazetidine (1.0 eq.).

  • Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add triethylamine (Et₃N, 1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-2,2-diallylazetidine.

Protocol 2: Ring-Closing Metathesis (Core Reaction)

This protocol is optimized for the intramolecular cyclization of the N-protected diene. The use of anhydrous, degassed solvent and an inert atmosphere is critical for catalyst longevity and reaction success.

  • Reaction Setup: Charge a flame-dried Schlenk flask with the N-Boc-2,2-diallylazetidine substrate (1.0 eq.).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) to achieve a substrate concentration of 0.05 M . Dilute conditions are crucial to favor the intramolecular RCM pathway over intermolecular oligomerization.[14]

  • Inert Atmosphere: Seal the flask and thoroughly degas the solution by bubbling argon through it for 20-30 minutes. Maintain a positive pressure of argon for the duration of the reaction.

  • Catalyst Addition: Under a positive flow of argon, add the second-generation Grubbs catalyst (2-5 mol%) to the stirred solution in one portion.[15] The solution will typically change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The formation of the product will be accompanied by the evolution of ethylene gas.

  • Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. To quench the catalyst, open the flask to the air and add a few drops of ethyl vinyl ether, stirring for 20 minutes. Remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc-2-azabicyclo[3.2.0]hept-6-ene.

Protocol 3: N-Boc Deprotection

This final step removes the Boc group under acidic conditions to yield the target bicyclic amine.

  • Reaction Setup: Dissolve the purified N-Boc-2-azabicyclo[3.2.0]hept-6-ene (1.0 eq.) in DCM (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid. The product can be isolated as the free base by extracting the aqueous layer with DCM. Alternatively, to obtain the HCl salt for easier handling and storage, basify the reaction mixture with 1 M NaOH, extract with DCM, dry the organic layers, and then bubble HCl gas through the solution or add a solution of HCl in ether.[2]

Rationale and Mechanistic Considerations

The Imperative of N-Protection: The secondary amine in 2,2-diallylazetidine is both a Brønsted base and a Lewis base. This nucleophilicity allows it to attack the ruthenium center of the Grubbs catalyst. This can lead to several deactivation pathways, including phosphine ligand displacement or nucleophilic attack on the methylidene or metallacyclobutane intermediates, ultimately killing the catalyst.[10][11][16] The N-Boc group functions as an effective "deactivator" of the nitrogen. By forming a carbamate, it delocalizes the nitrogen's lone pair of electrons, significantly reducing both its basicity and nucleophilicity, thereby rendering it "invisible" to the catalyst.[2][3]

The RCM Catalytic Cycle: The reaction proceeds via the generally accepted Chauvin mechanism.[1] The active 14-electron ruthenium alkylidene catalyst undergoes a [2+2] cycloaddition with one of the terminal alkenes of the substrate to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkylidene and the first part of the substrate chain. This new ruthenium alkylidene then reacts intramolecularly with the second alkene moiety, forming a new, bicyclic ruthenacyclobutane. The final, productive retro-[2+2] step releases the desired cyclic alkene product and regenerates a ruthenium methylidene ([Ru]=CH₂), which carries on the catalytic cycle after reacting with another molecule of the diene substrate.

G A [Ru]=CH₂ C [2+2] Cycloaddition A->C B Substrate (Diene) B->C D Ruthenacyclobutane Intermediate C->D E Retro [2+2] Cycloelimination D->E E->A Regeneration F Product (Cycloalkene) E->F G Ethylene E->G Byproduct

Caption: Simplified Grubbs catalytic cycle for RCM.

Summary of Recommended RCM Conditions

ParameterRecommended Value/ConditionRationale
Catalyst Grubbs 2nd GenerationHigh activity, good functional group tolerance, and stability.[15]
Catalyst Loading 2-5 mol%Balances reaction rate with cost and ease of purification.
Substrate N-Boc-2,2-diallylazetidineBoc protection prevents catalyst inhibition by the amine.[2][3]
Solvent Anhydrous, Degassed DCMGood substrate solubility; allows reflux at a mild temperature.[8]
Concentration 0.05 MFavors intramolecular RCM over intermolecular polymerization.[14]
Atmosphere Argon or NitrogenPrevents catalyst decomposition by oxygen.
Temperature 40 °C (DCM Reflux)Provides sufficient energy to overcome the activation barrier.
Expected Yield 75-95%Based on analogous RCM reactions of N-Boc diallylamines.[2][3]

References

  • Hong, S. H., et al. (2007). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. ResearchGate. Available at: [Link]

  • Pandey, G., et al. (2005). Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives. Organic Letters, 7(3), 473-476. Available at: [Link]

  • Leighton, J. L., et al. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Publications. Available at: [Link]

  • Wikipedia. (2023). Ring-closing metathesis. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • Grolmusz, V. K., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. PMC. Available at: [Link]

  • Grygorenko, O., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]

  • Fiveable. (2025). Grubbs Catalysts: Organic Chemistry Study Guide. Available at: [Link]

  • Moore, J. S., et al. (2009). Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes. Autonomous Materials Systems. Available at: [Link]

  • Grygorenko, O., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]

  • Gajda, K., et al. (2020). Decomposition of Ruthenium Olefin Metathesis Catalysts. MDPI. Available at: [Link]

  • Blechert, S., et al. (2002). Ring-Closing Metathesis of Chiral Allylamines. Enantioselective Synthesis of (2S,3R,4S)-3,4-Dihydroxyproline. Journal of Organic Chemistry, 67(19), 6896-6901. Available at: [Link]

  • Fogg, D. E., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. Available at: [Link]

  • Grolmusz, V. K., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 12(6), 1244-1247. Available at: [Link]

  • Skowerski, K., et al. (2017). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. PMC. Available at: [Link]

  • Fogg, D. E., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journals. Available at: [Link]

  • Toste, F. D., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. PMC. Available at: [Link]

  • Richardson, P. (2026). Multigram Synthesis of Functionalized 2-Azabicyclo[3.2.0]heptanes. ResearchGate. Available at: [Link]

  • An, G. (2014). An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Digital Commons @ University of Georgia. Available at: [Link]

  • Grygorenko, O., et al. (2025). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of novel dipeptide and tripeptide compounds for their antimicrobial efficacy. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

Sources

Application

N-protection strategies for 2,2-diallylazetidine synthesis

Application Note & Protocol Topic: Strategic N-Protection in the Synthesis of 2,2-Diallylazetidine: A Guide to Selection and Implementation Audience: Researchers, scientists, and drug development professionals. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic N-Protection in the Synthesis of 2,2-Diallylazetidine: A Guide to Selection and Implementation Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold and the Challenge of C2-Functionalization

Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in modern medicinal chemistry.[1][2] Their incorporation into molecular architectures can enhance metabolic stability, improve aqueous solubility, and provide a rigid, three-dimensional exit vector for engaging biological targets.[2][3] The 2,2-diallylazetidine motif is a particularly valuable synthetic intermediate, as the twin allyl groups serve as versatile handles for subsequent transformations, such as ring-closing metathesis, to construct novel bicyclic systems.

However, the synthesis of 2,2-diallylazetidine is non-trivial. The direct alkylation of azetidine is complicated by competing N-alkylation and over-alkylation. The core challenge lies in achieving selective C2-diallylation, a transformation that requires the generation of a carbanion alpha to the nitrogen atom. This necessitates the use of a strong base, which in turn demands a carefully chosen N-protecting group. This group must be robust enough to withstand the harsh, basic conditions of the diallylation step, yet be removable under conditions that do not compromise the integrity of the strained azetidine ring.[4]

This guide provides a comprehensive overview of N-protection strategies for the synthesis of 2,2-diallylazetidine. We will explore the rationale behind selecting an appropriate protecting group, provide detailed, field-tested protocols for key transformations, and offer insights into troubleshooting common challenges.

Chapter 1: The Logic of N-Protection for Azetidine Diallylation

The direct deprotonation of an N-H azetidine at the C2 position with a strong base like an organolithium reagent is unfeasible. The acidic N-H proton (pKa ≈ 30-35) would be abstracted preferentially over the much less acidic C-H proton (pKa ≈ 40-45). Therefore, the nitrogen atom must be masked. An ideal N-protecting group for this specific synthesis should:

  • Survive Strongly Basic Conditions: It must be inert to organolithium reagents (e.g., s-BuLi) or hindered amide bases (e.g., LDA) at low temperatures (-78 °C).

  • Facilitate α-Deprotonation: While not always essential, electron-withdrawing protecting groups can increase the kinetic acidity of the adjacent C-H protons, facilitating lithiation.

  • Ensure Orthogonality: The group must be removable without cleaving the newly installed allyl groups or opening the strained azetidine ring.[5][6] This principle of orthogonal protection is paramount in multi-step synthesis.[7]

The overall synthetic strategy is visualized in the workflow below.

G Azetidine Azetidine Protection Step 1: N-Protection Azetidine->Protection ProtectedAzetidine N-Protected Azetidine (e.g., N-Boc, N-Cbz) Protection->ProtectedAzetidine Diallylation Step 2: Sequential α,α-Diallylation ProtectedAzetidine->Diallylation ProtectedDiallyl N-Protected 2,2-Diallylazetidine Diallylation->ProtectedDiallyl Deprotection Step 3: Deprotection ProtectedDiallyl->Deprotection FinalProduct 2,2-Diallylazetidine Deprotection->FinalProduct

Figure 1: General workflow for the synthesis of 2,2-diallylazetidine.

Chapter 2: A Comparative Analysis of N-Protecting Groups

The choice of protecting group is the most critical decision in this synthetic sequence. Below, we analyze the most viable candidates.

tert-Butoxycarbonyl (Boc)

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its facile removal under acidic conditions.[8][9] While generally considered base-stable, its resilience to strong organolithium bases can be limited. However, studies involving the α-lithiation of N-Boc protected azetidines have shown that deprotonation can be achieved successfully at low temperatures (-78 °C to -98 °C), indicating that the rate of deprotonation at carbon is faster than the rate of nucleophilic attack on the carbonyl of the Boc group under these conditions.[10]

  • Introduction: Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.[11][12]

  • Removal: Mild acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxane).[13][14]

  • Verdict: A strong contender. Its acid-lability provides excellent orthogonality with the base-driven diallylation.

Benzyloxycarbonyl (Cbz)

The Cbz group offers a different deprotection pathway, making it an excellent orthogonal partner to many other protecting groups.[15] It is generally stable to both acidic and basic conditions, making it highly suitable for withstanding the diallylation step.

  • Introduction: Reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[15]

  • Removal: Catalytic hydrogenolysis (H₂ gas, Pd/C catalyst), which cleaves the benzyl C-O bond.[16]

  • Verdict: An excellent choice, particularly if acid-sensitive functional groups are present elsewhere in the molecule. Its robustness to a wide range of reagents is a significant advantage.

Sulfonyl Groups (e.g., Tosyl, Ts)

Sulfonyl groups like p-toluenesulfonyl (Tosyl or Ts) are highly robust and strongly electron-withdrawing. This electronic effect increases the acidity of the α-protons, which can be advantageous for the deprotonation step.

  • Introduction: Reaction with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.

  • Removal: Requires harsh reductive conditions, such as sodium in liquid ammonia or sodium naphthalenide, which can limit substrate scope.[5]

  • Verdict: Suitable for the diallylation step, but the harsh deprotection conditions make it less versatile than Boc or Cbz for more complex molecules.

Benzyl (Bn)

Unlike carbamate or sulfonyl groups, the N-benzyl group does not deactivate the nitrogen lone pair. While stable to strongly basic conditions, its removal method (hydrogenolysis) is identical to that of Cbz. A significant drawback is that the N-benzyl azetidine remains basic, which can potentially complicate the lithiation step.[5]

  • Introduction: Reaction with benzyl bromide in the presence of a base.

  • Removal: Catalytic hydrogenolysis.

  • Verdict: Less ideal than Cbz due to the retained basicity of the nitrogen, but viable in some contexts.

G start Is downstream acid stability required? node_cbz Use Cbz Group (Deprotection: H₂, Pd/C) start->node_cbz Yes node_boc Use Boc Group (Deprotection: TFA or HCl) start->node_boc No node_sulfonyl Consider Sulfonyl (e.g., Ts) (Deprotection: Na/NH₃) node_cbz->node_sulfonyl If Hydrogenolysis is not an option

Figure 2: Decision tree for selecting an N-protecting group.

Data Summary
Protecting GroupIntroduction ReagentKey StabilityDeprotection ConditionsOrthogonality & Notes
Boc (Boc)₂O, baseBase (at low temp), H₂Mild Acid (TFA, HCl)[13]Excellent. Orthogonal to base-stable groups. Most common choice.
Cbz Cbz-Cl, baseAcid, BaseH₂, Pd/C[16]Excellent. Orthogonal to acid-labile groups.
Tosyl (Ts) Ts-Cl, baseStrong Acid, Strong BaseHarsh Reduction (Na/NH₃)Good stability, but harsh removal limits compatibility.
Benzyl (Bn) Bn-Br, baseAcid, BaseH₂, Pd/CLess ideal; nitrogen remains basic. Removal same as Cbz.

Chapter 3: Experimental Protocols

Safety Precaution: All reactions, especially those involving organolithium reagents, should be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: N-Protection of Azetidine

A. N-Boc-Azetidine Synthesis [Adapted from 9, 16]

  • To a stirred solution of azetidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield N-Boc-azetidine as a colorless oil.

B. N-Cbz-Azetidine Synthesis [Adapted from 15]

  • To a stirred solution of azetidine (1.0 eq) in DCM (0.5 M) and saturated aqueous NaHCO₃ solution (1:1 mixture) at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield N-Cbz-azetidine.

Protocol 2: α,α-Diallylation of N-Protected Azetidine

This protocol is a representative procedure synthesized from principles of α-lithiation of N-protected heterocycles. The choice of base and temperature is critical for success.

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add a solution of N-protected azetidine (Boc or Cbz, 1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi, 1.1 eq, ~1.4 M in cyclohexane) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn yellow or orange, indicating anion formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Add allyl bromide (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. Stir for 2 hours at -78 °C.

  • For the second allylation, repeat the process: slowly add s-BuLi (1.1 eq) and stir for 1 hour. Then, add a second portion of allyl bromide (1.2 eq) and allow the reaction to stir for another 2 hours at -78 °C.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the N-protected 2,2-diallylazetidine.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 2,2-Diallylazetidine for the Generation of Novel Spirocyclic Compounds

Introduction: The Rising Prominence of Spirocyclic Azetidines in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Spirocyclic Azetidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional scaffolds—has highlighted the immense potential of spirocyclic systems.[1] These motifs, characterized by two rings sharing a single atom, introduce conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target affinity, selectivity, and improved pharmacokinetic profiles.[2]

Among these, the spiro-azetidine framework is of particular interest. The strained four-membered azetidine ring imparts unique structural and chemical characteristics, acting as a bioisostere for more common groups and improving metabolic stability.[3] When incorporated into a spirocyclic system, it creates a rigid, three-dimensional structure that is poorly recognized by degradative enzymes, a valuable attribute for mitigating early drug clearance.[1] This application note provides a comprehensive guide to the synthesis and utilization of a versatile building block, 2,2-diallylazetidine, for the generation of novel spiro[azetidine-2,3'-cyclopentene] derivatives via Ring-Closing Metathesis (RCM). We will detail the synthesis of the precursor, provide in-depth protocols for the key spirocyclization reaction, and discuss the mechanistic underpinnings and broader applications of this methodology.

Part 1: Synthesis of the Key Precursor: N-Protected 2,2-Diallylazetidine

A robust and reproducible synthesis of the starting material is paramount for any successful synthetic campaign. Here, we propose a two-step sequence to access N-protected 2,2-diallylazetidine, commencing from a commercially available azetidin-2-one (β-lactam). The nitrogen must be protected to prevent side reactions and to modulate the basicity of the amine, which can otherwise interfere with the ruthenium catalysts used in the subsequent metathesis step.[4] The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability and ease of removal under acidic conditions.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Diallylation cluster_1 Step 2: Reduction A N-Boc-azetidin-2-one E N-Boc-3,3-diallylazetidin-2-one A->E Reactants B Allyl Bromide (2.2 eq) B->E C Strong Base (e.g., NaH or LiHMDS) C->E D Anhydrous THF D->E H N-Boc-2,2-diallylazetidine (Final Precursor) E->H Substrate F Reducing Agent (e.g., LiAlH4 or AlH3) F->H G Anhydrous THF G->H

Caption: Proposed two-step synthesis of the RCM precursor.

Protocol 1: Synthesis of N-Boc-3,3-diallylazetidin-2-one

This protocol describes the α,α-diallylation of N-Boc-azetidin-2-one. The use of a strong, non-nucleophilic base is critical for the exhaustive deprotonation at the α-carbon to facilitate the double alkylation.

Materials:

  • N-Boc-azetidin-2-one

  • Allyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of NaH (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-azetidin-2-one (1.0 eq) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3,3-diallylazetidin-2-one.

Protocol 2: Reduction to N-Boc-2,2-diallylazetidine

The reduction of the β-lactam to the corresponding azetidine is a standard transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Materials:

  • N-Boc-3,3-diallylazetidin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-3,3-diallylazetidin-2-one (1.0 eq) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench carefully by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser's workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF or EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2,2-diallylazetidine, which can be used in the next step after ensuring it is sufficiently dry, or purified further by chromatography if necessary.

Part 2: Spirocyclization via Ring-Closing Metathesis (RCM)

The cornerstone of this application note is the intramolecular RCM of N-Boc-2,2-diallylazetidine. This reaction leverages the power of ruthenium-based catalysts to form a new five-membered ring spiro-fused to the azetidine core. The choice of catalyst and reaction conditions is critical for achieving high yields and preventing side reactions.

Mechanistic Insight: The Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium alkylidene catalyst and the olefin substrates.[5]

Chauvin_Mechanism A [Ru]=CH2 (Active Catalyst) C [2+2] Cycloaddition A->C + B Diene Substrate B->C D Ruthenacyclobutane Intermediate C->D E [2+2] Cycloreversion D->E F New Alkylidene + Alkene E->F G Intramolecular Coordination F->G Tethered Alkene H Spiro-Fused Ruthenacyclobutane G->H [2+2] I Final Cycloreversion H->I I->A Catalyst Regeneration J Spirocyclic Product I->J Product Release K Ethylene (byproduct) I->K

Caption: Simplified Chauvin mechanism for Ring-Closing Metathesis.

For substrates containing basic nitrogen atoms, such as our N-Boc-2,2-diallylazetidine, catalyst inhibition can be a significant issue.[4] Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II, which feature N-heterocyclic carbene (NHC) ligands, generally exhibit higher activity and greater tolerance to functional groups than first-generation catalysts.[6] For particularly challenging amine substrates, the addition of a Lewis acid like titanium(IV) isopropoxide [Ti(OiPr)₄] can be beneficial, as it may coordinate to the nitrogen atom, reducing its Lewis basicity and preventing catalyst deactivation.[4]

Protocol 3: RCM of N-Boc-2,2-diallylazetidine

This protocol provides a general procedure for the spirocyclization. Optimization of catalyst loading, concentration, and temperature may be required for specific substrates.

Materials:

  • N-Boc-2,2-diallylazetidine

  • Grubbs Catalyst®, 2nd Generation or Hoveyda-Grubbs Catalyst®, 2nd Generation

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Titanium(IV) isopropoxide (optional additive)

  • Silica gel

Procedure:

  • In a flame-dried Schlenk flask, dissolve N-Boc-2,2-diallylazetidine (1.0 eq) in anhydrous, degassed DCM to a concentration of 0.05–0.1 M.

  • Optional: If using an additive, add Ti(OiPr)₄ (0.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the Grubbs-type catalyst (1–5 mol%) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir for 2–12 hours. Monitor the reaction by TLC or GC-MS for the consumption of starting material and the formation of the product.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-4-azaspiro[2.4]hept-6-ene.

Data Presentation: Expected Outcomes & Optimization Parameters

The following table provides a guideline for expected results based on analogous RCM reactions of N-protected diallylamines.[4][6][7]

EntryCatalyst (mol%)SolventConc. (M)Temp. (°C)Time (h)Yield (%)
1Grubbs II (5%)DCM0.1404~85-95
2Hoveyda-Grubbs II (2%)Toluene0.1802~90-98
3Grubbs II (5%) + Ti(OiPr)₄ (20%)DCM0.1402>95
4Grubbs I (5%)DCM0.14012~60-75

Note: Yields are estimates based on literature precedents for similar substrates. Actual yields may vary.

Part 3: Applications and Future Directions

The resulting product, N-Boc-4-azaspiro[2.4]hept-6-ene, is a versatile intermediate for further synthetic elaboration. The Boc-protecting group can be readily removed to allow for N-functionalization, and the double bond can undergo a variety of transformations (e.g., hydrogenation, dihydroxylation, epoxidation), providing access to a diverse library of novel spirocyclic azetidine derivatives for biological screening.

Workflow for Product Diversification

G cluster_0 N-Deprotection & Functionalization cluster_1 Olefin Functionalization A N-Boc-4-azaspiro[2.4]hept-6-ene B TFA or HCl F H2, Pd/C A->F Hydrogenation H OsO4 or m-CPBA A->H Oxidation C 4-Azaspiro[2.4]hept-6-ene B->C Deprotection D R-X / R-CHO, NaBH(OAc)3 C->D Alkylation / Reductive Amination E N-Substituted Spiro-azetidines D->E G Saturated Spiro-azetidine F->G I Diol or Epoxide Derivatives H->I

Caption: Potential synthetic diversifications of the spirocyclic product.

The unique three-dimensional shape of these spiro-azetidines makes them attractive candidates for scaffolds in drug discovery programs targeting a range of diseases, from cancer to neurological disorders.[8] Their rigid nature can pre-organize pharmacophoric elements in a favorable conformation for binding, potentially leading to highly potent and selective therapeutic agents.

Conclusion

The use of 2,2-diallylazetidine as a precursor for spirocyclic compounds via Ring-Closing Metathesis represents a powerful and efficient strategy for accessing novel chemical space. This application note provides a comprehensive framework, from the synthesis of the key building block to its successful cyclization and potential for further diversification. By leveraging established protocols for analogous systems, researchers can confidently implement this methodology to generate libraries of unique spiro-azetidine derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Donohoe, T. J., et al. (2005). Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives. Organic Letters, 7(3), 425-428. [Link]

  • Hudson, K. L., et al. (2018). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

  • Taggi, A. E., et al. (2002). Synthesis of 3,3-Difluoroazetidines. ResearchGate. [Link]

  • Gomes, G. K., et al. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. SIGAA. [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449. [Link]

  • O'Leary, D. J., et al. (2010). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • El-Sayed, M. A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. [Link]

  • Zheng, C., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

  • Popowycz, F., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10351-10376. [Link]

  • Al-Mulla, A. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • Wang, Y., et al. (2018). One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction. Chemical Communications. [Link]

Sources

Application

Application Note: Grubbs Catalyst-Mediated Cross-Metathesis of 2,2-Diallylazetidine Derivatives

Executive Summary The azetidine ring is a highly sought-after motif in modern drug development, frequently deployed as a metabolically stable, low-lipophilicity bioisostere for morpholines and piperidines. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring is a highly sought-after motif in modern drug development, frequently deployed as a metabolically stable, low-lipophilicity bioisostere for morpholines and piperidines. Specifically, 2,2-disubstituted azetidines provide unique three-dimensional vectors for structure-activity relationship (SAR) exploration. While 2,2-diallylazetidine is a highly versatile building block, subjecting this diene to olefin metathesis presents a classic kinetic challenge: overcoming the highly favored intramolecular Ring-Closing Metathesis (RCM) to achieve selective intermolecular Cross-Metathesis (CM).

This application note provides a comprehensive, field-validated guide to directing the metathesis pathway of 2,2-diallylazetidine toward Cross-Metathesis using ruthenium-based Grubbs and Hoveyda-Grubbs catalysts.

Mechanistic Insights: Overcoming the RCM vs. CM Dichotomy

When 2,2-diallylazetidine is exposed to a ruthenium alkylidene catalyst, the initial mono-coordination event generates a Ru-carbene intermediate. From this critical juncture, the reaction pathway diverges based on kinetic and thermodynamic controls [[1]]():

  • Intramolecular RCM (Default Pathway): The spatial proximity of the second allyl group drives a rapid, entropy-favored cyclization, yielding the 2-azaspiro[3.4]oct-6-ene framework 2.

  • Intermolecular CM (Desired Pathway): The Ru-carbene reacts with an exogenous olefin to yield a di-functionalized azetidine derivative 3.

Metathesis_Pathway A N-Boc-2,2-diallylazetidine + Grubbs II Catalyst B Ru-Alkylidene Intermediate (Mono-coordinated) A->B Initiation C Intramolecular Cyclization (Fast, Entropy-Driven) B->C Low [Olefin] D Intermolecular Reaction (Excess CM Partner) B->D High[Olefin] E Ring-Closing Metathesis (RCM) Product: 2-azaspiro[3.4]oct-6-ene C->E - Ethylene F Double Cross-Metathesis (CM) Product: Di-functionalized azetidine D->F - Ethylene

Divergent metathesis pathways of 2,2-diallylazetidine illustrating CM vs. RCM competition.

Causality Behind Experimental Choices

To suppress RCM and force the Cross-Metathesis pathway, several parameters must be strictly engineered:

  • N-Protection is Mandatory: Unprotected secondary amines coordinate irreversibly to the ruthenium center, forming stable, catalytically inactive complexes. Prior N-Boc, N-Cbz, or N-Ts protection is required to prevent catalyst poisoning 4.

  • Catalyst Selection: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) are required. First-generation catalysts lack the initiation rate and stability necessary to drive reactions at the sterically encumbered neopentyl-like center of the 2,2-disubstituted azetidine.

  • Le Chatelier’s Principle via Concentration: High dilution favors RCM. To drive CM, the reaction must be run at high concentrations (≥ 0.5 M) or neat with respect to a liquid cross-partner.

  • Olefin Stoichiometry: The external cross-partner (e.g., methyl acrylate) must be present in massive stoichiometric excess (10–20 equivalents) to act as a kinetic trap for the Ru-carbene.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for directing the metathesis of N-Boc-2,2-diallylazetidine. Notice how concentration and equivalents dictate the major pathway.

Table 1: Optimization of N-Boc-2,2-diallylazetidine Metathesis (CM vs. RCM)

Catalyst (mol%)CM Partner (Eq)Solvent / Conc.Temp (°C)Major Product PathwayIsolated Yield (%)
G-I (5%)Methyl Acrylate (2)DCM / 0.05 M40RCM (Spirocycle)85%
G-II (5%)Methyl Acrylate (10)DCM / 0.5 M40CM (Di-ester)62%
HG-II (5%)Methyl Acrylate (15)DCM / 1.0 M60CM (Di-ester)78%
HG-II (10%)Styrene (10)DCE / 1.0 M80CM (Di-styryl)81%

Experimental Workflows & Protocols

Workflow Step1 Step 1: Substrate Preparation N-Protection of 2,2-diallylazetidine Step2 Step 2: Degassing Freeze-Pump-Thaw (3 cycles) Step1->Step2 Step3 Step 3: Catalyst Addition Add HG-II (5-10 mol%) in DCM Step2->Step3 Step4 Step 4: Reaction Execution Reflux under Argon (12-24 h) Step3->Step4 Step5 Step 5: Quenching Add Ethyl Vinyl Ether Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Standardized experimental workflow for Grubbs-catalyzed cross-metathesis.

Protocol A: Double Cross-Metathesis with Methyl Acrylate

Objective: Synthesize a di-functionalized azetidine while kinetically suppressing spirocyclic RCM.

Step 1: Preparation & Rigorous Degassing

  • In an oven-dried Schlenk flask, dissolve N-Boc-2,2-diallylazetidine (1.0 mmol) in anhydrous dichloromethane (DCM) to achieve a highly concentrated 1.0 M solution (1.0 mL).

  • Add methyl acrylate (15.0 mmol, 15 eq.).

    • Causality Note: The massive excess of the Type II olefin acts as a kinetic trap, intercepting the Ru-carbene before intramolecular cyclization can occur.

  • Perform three freeze-pump-thaw cycles.

    • Causality Note: Ruthenium alkylidene complexes are highly sensitive to oxygen, which oxidatively decomposes the active Ru=C bond into catalytically dead ruthenium oxides.

Step 2: Catalyst Addition & Execution

  • Backfill the flask with Argon.

  • Quickly add Hoveyda-Grubbs 2nd Generation catalyst (HG-II) (0.05 mmol, 5 mol%) as a solid.

  • Seal the flask and heat the reaction mixture to 60 °C (using a pressure-rated sealed tube if exceeding the boiling point of DCM, or substitute with 1,2-dichloroethane). Stir vigorously for 18 hours.

Step 3: Quenching & Purification

  • Cool the reaction to room temperature and add ethyl vinyl ether (0.5 mL). Stir for 30 minutes.

    • Causality Note: Ethyl vinyl ether reacts rapidly with the active Ru-carbene to form a stable, inactive Fischer carbene. This prevents unwanted double-bond isomerization or reverse-metathesis during concentration and silica gel exposure.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the di-cross-metathesis product.

Protocol B: Ring-Closing Metathesis (Control Pathway)

Objective: Synthesize N-Boc-2-azaspiro[3.4]oct-6-ene 2.

  • Dissolve N-Boc-2,2-diallylazetidine (1.0 mmol) in anhydrous, degassed DCM (20.0 mL, 0.05 M).

    • Causality Note: High dilution minimizes intermolecular collisions, virtually eliminating CM and ensuring the intramolecular RCM pathway dominates.

  • Add Grubbs 2nd Generation catalyst (0.05 mmol, 5 mol%).

  • Stir at 40 °C for 2 hours under Argon.

  • Quench with ethyl vinyl ether (0.5 mL), concentrate, and purify via flash chromatography to yield the spirocyclic azetidine.

References

  • Harnessing strained ring metal carbenes in transition-metal catalysis Source: RSC Publishing URL:[Link]

  • Late‐Stage Formal Double C−H Oxidation of Prenylated Molecules to Alkylidene Oxetanes and Azetidines by Strain‐Enabled Cross‐Metathesis Source: ResearchGate / Angewandte Chemie URL:[Link]

  • WO2024013209A1 - Pcsk9 inhibitors and methods of use thereof Source: Google Patents URL
  • 2-Halomethyleneoxetanes from 2-Methyleneoxetanes by Reaction with N-Halosuccinimides: Reactant Influences on Stereochemical Outcomes and Reaction Pathways Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Method

Application Note: 2,2-Diallylazetidine as a Privileged Building Block for Spirocyclic Bioisosteres in Drug Discovery

Executive Summary The modern pharmaceutical landscape is heavily focused on "escaping flatland"—the strategic transition from flat, sp2 -hybridized aromatic rings to complex, three-dimensional sp3 -rich architectures[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modern pharmaceutical landscape is heavily focused on "escaping flatland"—the strategic transition from flat, sp2 -hybridized aromatic rings to complex, three-dimensional sp3 -rich architectures[1]. High aromatic ring counts frequently correlate with poor aqueous solubility, high lipophilicity (logP), and increased off-target toxicity. To circumvent these developability bottlenecks, azetidines have emerged as premier bioisosteres for saturated six-membered rings such as piperidines, morpholines, and piperazines[2].

Specifically, 2,2-diallylazetidine (CAS 889939-55-3) serves as a highly versatile, commercially available precursor[3]. The geminal diallyl substitution at the C2 position provides an ideal geometric setup for Ring-Closing Metathesis (RCM), enabling the rapid construction of spirocyclic azetidines. This application note details the mechanistic rationale, physicochemical benefits, and validated experimental protocols for integrating 2,2-diallylazetidine into drug discovery workflows.

Mechanistic Insights & Causality in Bioisosteric Design

The Rationale for Azetidine Bioisosterism

Replacing a standard piperidine or morpholine ring with a spirocyclic azetidine fundamentally alters the molecule's physicochemical profile while maintaining the critical basic amine vector required for target binding.

  • Modulation of Basicity and Lipophilicity: The significant ring strain of the four-membered azetidine ring (~25.2 kcal/mol) alters the s-character of the nitrogen lone pair, subtly reducing its pKa​ compared to piperidine[4]. Furthermore, the reduction in carbon atom count directly lowers the lipophilicity (logP), enhancing aqueous solubility[2].

  • Metabolic Shielding: Unlike pyrrolidines or exposed aromatic rings, spirocyclic azetidines are poorly recognized by common hepatic degradation enzymes (e.g., Cytochrome P450s). The steric bulk generated by the spirocenter effectively shields the α -carbons from oxidative metabolism, mitigating early drug clearance[5].

The Thorpe-Ingold Effect in Metathesis

The synthesis of spirocycles from 2,2-diallylazetidine relies on Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[6]. The success of this cyclization is driven by the Thorpe-Ingold effect (gem-dialkyl effect). The steric bulk of the azetidine ring compresses the internal angle between the two allyl groups, forcing the terminal alkenes into close spatial proximity. This pre-organization dramatically lowers the entropic barrier for cyclization, favoring the formation of the spiro[azetidine-2,1'-cyclopentene] core over intermolecular oligomerization.

BioisostereLogic Problem High Lipophilicity & Flatness (Aromatic/Piperidine Rings) Intervention Bioisosteric Replacement with Spirocyclic Azetidine Problem->Intervention Outcome1 Increased Fsp3 (3D Complexity) Intervention->Outcome1 Outcome2 Lower logP & Improved Solubility Intervention->Outcome2 Outcome3 Enhanced Metabolic Stability Intervention->Outcome3

Figure 1: Logical causality of utilizing spirocyclic azetidines to resolve pharmacokinetic liabilities.

Quantitative Data: Pharmacokinetic Optimization

The integration of spirocyclic azetidines consistently yields superior developability metrics compared to traditional flat heterocycles. Table 1 summarizes the typical physicochemical shifts observed during scaffold hopping campaigns[1][7].

Table 1: Comparative Physicochemical Properties of Standard Heterocycles vs. Spirocyclic Azetidine Bioisosteres

ParameterStandard Scaffold (e.g., Piperidine)Spirocyclic Azetidine BioisostereCausality / Mechanism of Change
Fraction sp3 ( Fsp3​ ) 0.30 - 0.450.60 - 0.85 Introduction of the 3D spirocenter forces out-of-plane architecture.
Lipophilicity (cLogP) 3.5 - 4.52.0 - 3.0 Reduced carbon count and increased dipole moment lower hydrophobicity.
Aqueous Solubility < 10 μ g/mL> 50 μ g/mL Disruption of flat crystal lattice packing energy; lower logP.
Intrinsic Clearance ( CLint​ ) High (Rapid metabolism)Low (Extended t1/2​ ) Steric hindrance at the α -carbon prevents CYP450-mediated oxidation.

Experimental Workflows & Protocols

The following protocols outline the self-validating system for converting 2,2-diallylazetidine into a functionalized spirocyclic scaffold ready for library generation.

Workflow A 2,2-Diallylazetidine (Starting Material) B N-Boc Protection (Boc2O, Et3N) A->B C Ring-Closing Metathesis (Grubbs II, DCM) B->C D Spiro[azetidine-2,1'- cyclopentene] Core C->D E Oxidative Cleavage / Functionalization D->E F Lead Compound Library E->F

Figure 2: Chemical workflow for the synthesis and functionalization of spirocyclic azetidines.

Protocol A: Synthesis of N-Boc-Spiro[azetidine-2,1'-cyclopent-3-ene] via RCM

Note: Free amines coordinate strongly to Ruthenium, deactivating the Grubbs catalyst. Therefore, N-protection (e.g., Boc) is a strict prerequisite.

Materials:

  • 2,2-Diallylazetidine (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Grubbs 2nd Generation Catalyst (5 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Amine Protection: Dissolve 2,2-diallylazetidine in anhydrous DCM (0.2 M). Add Et3​N , followed by dropwise addition of Boc2​O at 0°C. Stir at room temperature for 4 hours.

  • Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the free amine spot validates complete protection. Wash with 1M HCl, dry over MgSO4​ , and concentrate to yield N-Boc-2,2-diallylazetidine.

  • Ring-Closing Metathesis (RCM): Dissolve the protected diene in rigorously degassed, anhydrous DCM to achieve a highly dilute concentration of 0.01 M .

    • Causality: High dilution is critical to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization)[6].

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux the mixture under an inert Argon atmosphere for 12 hours.

  • Ruthenium Scavenging (Critical Step): Residual Ruthenium can cause false positives in downstream biological assays. Upon reaction completion, add 50 equivalents (relative to catalyst) of DMSO and stir for 12 hours. The DMSO coordinates the Ruthenium, forming a highly polar complex that is easily removed via silica gel chromatography.

  • Isolation: Concentrate and purify via flash chromatography (Hexanes/EtOAc) to yield the pure spirocyclic alkene.

Protocol B: Late-Stage Functionalization via Lemieux-Johnson Oxidation

To generate a diverse library, the cyclopentene double bond can be oxidatively cleaved to yield a dialdehyde, which serves as a handle for further functionalization (e.g., reductive amination).

Step-by-Step Methodology:

  • Oxidation: Dissolve the N-Boc-spiro[azetidine-2,1'-cyclopent-3-ene] in a 3:1 mixture of THF/Water.

  • Catalysis: Add Osmium Tetroxide ( OsO4​ , 2 mol%) and Sodium Periodate ( NaIO4​ , 3.0 eq). Stir at room temperature for 4 hours.

    • Causality: OsO4​ dihydroxylates the alkene, and NaIO4​ subsequently cleaves the diol and regenerates the active Osmium species.

  • Quenching: Quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to safely reduce residual Osmium.

  • Extraction: Extract with EtOAc, dry, and concentrate to isolate the intermediate dialdehyde, which can immediately be subjected to library generation via parallel reductive amination with diverse primary amines.

References

  • Benchchem. "2,2-Diallylazetidine | 889939-55-3 | Benchchem." Benchchem,
  • PharmaBlock. "Spiroazetidines in Drug Discovery." PharmaBlock,
  • Enamine. "Spirocyclic Azetidines for Medicinal Chemistry." Enamine,
  • National Institutes of Health (PMC). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." NIH,
  • ACS Publications. "Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores." Organic Letters,
  • ResearchGate. "Design and Synthesis of Spirocycles via Olefin Metathesis.

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the Azetidine Nitrogen in 2,2-Diallylazetidine

Introduction: The Azetidine Scaffold in Modern Chemistry Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become highly sought-after structural motifs in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become highly sought-after structural motifs in medicinal chemistry and drug development.[1][2] Their appeal lies in the unique combination of properties conferred by the strained four-membered ring. The inherent rigidity of the azetidine core can enforce specific conformations upon molecular scaffolds, leading to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom often enhances aqueous solubility and metabolic stability, desirable pharmacokinetic properties for drug candidates.[3][4]

Despite their value, the synthetic chemistry of azetidines can be challenging due to ring strain, which makes them susceptible to ring-opening reactions.[3] However, this same reactivity can be harnessed for controlled functionalization and ring expansion into more complex heterocyclic systems.[5][6][7] This guide focuses on a versatile building block, 2,2-diallylazetidine, and provides a detailed exploration of strategies for the selective functionalization of its secondary amine nitrogen. The diallyl groups at the C2 position offer additional handles for subsequent chemical diversification, making this a particularly valuable scaffold for library synthesis.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and mechanistic considerations that govern these transformations.

Synthesis of the Starting Material: 2,2-Diallylazetidine

A robust supply of the starting material is paramount. While numerous methods exist for azetidine synthesis, a common and effective strategy for constructing 2,2-disubstituted azetidines involves the intramolecular cyclization of a γ-amino alcohol. The following is a representative, multi-step synthesis adapted from established chemical principles.

Workflow for 2,2-Diallylazetidine Synthesis

A Diethyl diallylmalonate B 2,2-Diallylpropane-1,3-diol A->B  LiAlH4, THF C 1-Azido-2,2-diallyl-3-hydroxypropane B->C  1. TsCl, Py  2. NaN3, DMF D 1-Amino-2,2-diallyl-3-hydroxypropane C->D  H2, Pd/C, MeOH E 1-(Mesitylenesulfonyloxy)-2,2-diallyl-3-aminopropane D->E  MsCl, Et3N, DCM F 2,2-Diallylazetidine E->F  NaH, THF

Caption: Synthetic pathway to 2,2-diallylazetidine.

Core Methodologies: Functionalization of the Azetidine Nitrogen

The secondary amine of 2,2-diallylazetidine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail protocols for common and high-value N-functionalization strategies: acylation, sulfonylation, alkylation, and arylation.

N-Acylation: Synthesis of Azetidine Amides

Expertise & Experience: The formation of an amide bond via N-acylation is one of the most fundamental transformations in organic chemistry. This reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the acidic byproduct (e.g., HCl).

A critical consideration for 2,2-disubstituted azetidines is the potential for a competing ring-expansion pathway.[5][6] Under certain conditions, particularly with strong amide coupling reagents, the initially formed N-acyl azetidine can rearrange to a more complex 5,6-dihydro-4H-1,3-oxazine.[5][7] Therefore, using milder conditions, such as the direct reaction with an acyl chloride or anhydride, favors the desired N-acylation product.

General Protocol for N-Acylation
  • Dissolution: Dissolve 2,2-diallylazetidine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv).

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-acyl-2,2-diallylazetidine.

Data Presentation: Representative N-Acylation Reactions
EntryAcylating AgentBaseSolventExpected Product Structure
1Acetyl ChlorideEt₃NDCMN-acetyl-2,2-diallylazetidine
2Benzoyl ChlorideDIPEATHFN-benzoyl-2,2-diallylazetidine
3Acetic AnhydrideEt₃NDCMN-acetyl-2,2-diallylazetidine
44-Fluorobenzoyl ChlorideEt₃NDCMN-(4-fluorobenzoyl)-2,2-diallylazetidine
Workflow for N-Acylation

A 2,2-Diallylazetidine E Reaction Mixture (0°C to RT) A->E B Acyl Chloride / Anhydride B->E C Base (e.g., Et3N) C->E D Solvent (e.g., DCM) D->E F Work-up & Purification E->F  Monitor by TLC/LC-MS G N-Acyl-2,2-diallylazetidine F->G

Caption: General workflow for the N-acylation of azetidines.

N-Sulfonylation: Accessing Azetidine Sulfonamides

Expertise & Experience: N-Sulfonylated azetidines are prevalent in medicinal chemistry, where the sulfonamide group can act as a key pharmacophore or a stable linker. The synthesis is analogous to N-acylation, involving the reaction of the azetidine with a sulfonyl chloride in the presence of a base.[8] The resulting sulfonamide is generally very stable. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the azetidine ring, sometimes making it more susceptible to nucleophilic ring-opening, a property that can be exploited in subsequent synthetic steps.

General Protocol for N-Sulfonylation
  • Dissolution: Dissolve 2,2-diallylazetidine (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equiv), to the cooled solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equiv) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative N-Sulfonylation Reactions
EntrySulfonyl ChlorideBaseSolventExpected Product Structure
1p-Toluenesulfonyl Chloride (TsCl)Et₃NDCMN-tosyl-2,2-diallylazetidine
2Methanesulfonyl Chloride (MsCl)PyridineDCMN-mesyl-2,2-diallylazetidine
34-Fluorophenylsulfonyl ChlorideDIPEATHFN-(4-fluorophenylsulfonyl)-2,2-diallylazetidine
4Nosyl Chloride (NsCl)Et₃NDCMN-nosyl-2,2-diallylazetidine
Workflow for N-Sulfonylation

A 2,2-Diallylazetidine E Reaction Mixture (0°C to RT) A->E B Sulfonyl Chloride B->E C Base (e.g., Pyridine) C->E D Solvent (e.g., DCM) D->E F Work-up & Purification E->F  Monitor by TLC/LC-MS G N-Sulfonyl-2,2-diallylazetidine F->G

Caption: General workflow for N-sulfonylation of azetidines.

N-Arylation: Buchwald-Hartwig Cross-Coupling

Expertise & Experience: The palladium-catalyzed Buchwald-Hartwig amination is a powerful and indispensable tool for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[9] This reaction has revolutionized access to an immense chemical space relevant to pharmaceuticals and materials science. The transformation couples an amine with an aryl halide (or triflate) using a palladium catalyst, a phosphine ligand, and a base.

The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the N-aryl product from the Pd(II) intermediate.[9] The base (e.g., NaOt-Bu, K₃PO₄, LHMDS) plays a crucial role in deprotonating the amine, making it a more active nucleophile in the catalytic cycle.[10]

General Protocol for Buchwald-Hartwig N-Arylation

Note: This reaction is highly sensitive to air and moisture. All glassware should be oven- or flame-dried, and all reagents and solvents should be anhydrous and deoxygenated.

  • Catalyst Pre-formation/Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and phosphine ligand (2-5 mol %) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add 2,2-diallylazetidine (1.2-1.5 equiv) and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

  • Solvent and Reaction: Evacuate and backfill the tube with an inert gas (Ar). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. Place the sealed tube in a preheated oil bath (typically 80-110 °C).

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-aryl-2,2-diallylazetidine.

Data Presentation: Representative N-Arylation Reactions
EntryAryl HalideCatalyst/LigandBaseSolventExpected Product
14-BromotoluenePd₂(dba)₃ / XPhosNaOt-BuTolueneN-(4-methylphenyl)-2,2-diallylazetidine
22-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄DioxaneN-(pyridin-2-yl)-2,2-diallylazetidine
34-BromoanisolePd₂(dba)₃ / SPhosLHMDSTHFN-(4-methoxyphenyl)-2,2-diallylazetidine
41-Bromo-3,5-difluorobenzenePd₂(dba)₃ / BrettPhosNaOt-BuTolueneN-(3,5-difluorophenyl)-2,2-diallylazetidine
Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_A Ar-Pd(II)L2-X OA->PdII_A OA->p2 X- LE Ligand Exchange PdII_A->LE PdII_B Ar-Pd(II)L2-NR2 LE->PdII_B LE->p4 HX, Base RE Reductive Elimination PdII_B->RE RE->Pd0 RE->p4 Ar-NR2 p1->OA Ar-X p3->LE R2NH, Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. Available at: [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Sygnature Discovery. Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Available at: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba. Available at: [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. Available at: [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. PubMed. Available at: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Available at: [Link]

  • Modular Access to N–SF₅ azetidines. ChemRxiv. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

  • Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. PMC. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. Available at: [Link]

  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journals. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Available at: [Link]

  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. PubMed. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. Available at: [Link]

  • Synthesis of N-aryl-4-alkynylazetidin-2-ones 139. ResearchGate. Available at: [Link]

  • Reported synthesis of 2-acylazetidines. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available at: [Link]

  • Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines. PMC. Available at: [Link]

  • Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts. PubMed. Available at: [Link]

  • Direct, Catalytic and Regioselective Synthesis of 2-Alkyl, Aryl, and Alkenyl-Substituted N-Heterocycles from N-Oxides. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates in 2,2-diallylazetidine functionalization

Welcome to the Technical Support Center for Azetidine Chemistry . As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with 2,2-diallylazetidine functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Chemistry . As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with 2,2-diallylazetidine functionalization.

Working with 2,2-diallylazetidine presents a unique intersection of steric hindrance and thermodynamic instability. The molecule features a highly strained four-membered ring (~26 kcal/mol of ring strain) coupled with extreme neopentyl-like steric shielding at the C2 position. This guide dissects the causality behind common experimental failures—such as catalyst poisoning, stalled metathesis, and ring-opening degradation—and provides self-validating protocols to ensure your workflows succeed.

Part 1: Diagnostic Data & Conversion Matrices

Before troubleshooting, benchmark your current experimental parameters against our validated conversion data.

Table 1: Ring-Closing Metathesis (RCM) Conversion Rates Objective: Formation of spiro[3.4]oct-6-ene architectures.

SubstrateCatalyst (mol%)Solvent / TempTimeConversion (%)Primary Failure Mode
Free 2,2-DiallylazetidineGrubbs I (5%)DCM / 25°C24h< 5%Catalyst Poisoning
Free 2,2-DiallylazetidineGrubbs II (5%)DCM / 40°C24h< 10%Catalyst Poisoning
N-Boc-2,2-DiallylazetidineGrubbs I (5%)DCM / 40°C24h35%Poor Initiation / Sterics
N-Boc-2,2-DiallylazetidineGrubbs II (5%)DCM / 40°C12h> 95%Optimal
N-Ts-2,2-DiallylazetidineHoveyda-Grubbs II (2%)Toluene / 80°C4h> 98%Optimal (Scale-up)

Table 2: N-Functionalization Matrix Objective: Derivatization of the azetidine nitrogen.

Reaction TypeReagentsSteric Hindrance ImpactTypical YieldRecommended Action
Direct Alkylation (SN2)R-I, K2CO3, MeCNSevere (Blocked trajectory)< 15%Abandon SN2; use reductive amination.
AcylationR-COCl, Et3N, DMAPModerate (Planar intermediate)70-85%Proceed with standard protocols.
Reductive AminationR-CHO, NaBH(OAc)3Low (Imine formation is fast)80-95%Preferred for N-alkylation.
Cross-Coupling (C-N)Ar-Br, Pd2(dba)3, BINAPModerate (Requires bulky ligand)60-80%Use elevated temps (80°C) and strong base.

Part 2: Deep-Dive Troubleshooting (FAQs)

Q1: Why is my ring-closing metathesis (RCM) of 2,2-diallylazetidine stalling at <10% conversion despite using fresh Grubbs catalyst? The Causality: The failure is rooted in catalyst poisoning. The secondary amine of the free azetidine ring is highly basic and nucleophilic. It strongly coordinates to the electrophilic Ruthenium center of the metathesis catalyst, forming a stable, inactive Ru-amine complex. This sequesters the catalyst and entirely halts the catalytic cycle. The Solution: You must mask the nitrogen's lone pair. Protection with an electron-withdrawing group (e.g., Boc, Ts, or Cbz) reduces the nucleophilicity of the nitrogen, preventing Ru-coordination and allowing the catalyst to interact exclusively with the terminal olefins .

Mechanism Ru Ruthenium Catalyst (Electrophilic) FreeAz Free 2,2-Diallylazetidine (Nucleophilic N) Ru->FreeAz ProtAz N-Protected Azetidine (Non-nucleophilic N) Ru->ProtAz Poison Ru-Amine Complex (Dead End / Inactive) FreeAz->Poison N-Coordination Coord Ru-Alkene Coordination (Active Cycle) ProtAz->Coord Alkene Binding MCB Metallacyclobutane Intermediate Coord->MCB Product Metathesis Product + Active Ru MCB->Product

Mechanistic divergence: Catalyst poisoning by free amines vs. active metathesis cycle.

Q2: I protected the nitrogen with a Boc group, but my RCM still fails when using Grubbs I. Why? The Causality: While N-protection solves the electronic issue (poisoning), you are now facing a severe steric penalty. The 2,2-diallyl substitution creates massive steric bulk adjacent to the reacting centers. Grubbs I lacks the necessary initiation rate and ligand environment to form the sterically congested metallacyclobutane intermediate required for this specific spirocyclization. The Solution: Upgrade to a more active catalyst. Grubbs II or Hoveyda-Grubbs II possess an N-heterocyclic carbene (NHC) ligand, which drastically increases the electron density at the Ru center, promoting faster initiation and overcoming the steric activation barrier of the 2,2-disubstituted system .

RCM_Troubleshooting Start 2,2-Diallylazetidine RCM Attempt CheckN Is Azetidine N Protected? Start->CheckN FreeN Free Amine (NH) Catalyst Poisoning CheckN->FreeN No Protected N-Protected Substrate CheckN->Protected Yes Protect Protect N (Boc, Ts, Cbz) FreeN->Protect Protect->Protected CatCheck Catalyst Selection Protected->CatCheck Grubbs1 Grubbs I (Low Conversion) CatCheck->Grubbs1 Grubbs2 Grubbs II / Hoveyda II (High Conversion) CatCheck->Grubbs2 Grubbs1->CatCheck Switch Cat Success Spirocyclic Azetidine Product Grubbs2->Success

Logic tree for troubleshooting low conversion in RCM of 2,2-diallylazetidine.

Q3: My N-alkylation yields are abysmal despite using excess alkyl halides and prolonged heating. What is the mechanism of failure? The Causality: The trajectory for a standard SN2 attack is physically blocked. The two allyl groups at C2 create a neopentyl-like steric shield around the nitrogen lone pair. When you apply prolonged heating to force the reaction, the strained azetidine ring undergoes thermal degradation rather than productive alkylation . The Solution: Bypass the SN2 mechanism entirely. Utilize reductive amination. The initial condensation to form the iminium ion is less sterically demanding and highly reversible, allowing the hydride source (e.g., NaBH(OAc)3) to trap the intermediate efficiently.

Q4: I observe significant degradation and ring-opening during high-temperature functionalization. How can I prevent this? The Causality: Azetidines possess ~26 kcal/mol of ring strain. Under harsh conditions—specifically in the presence of strong Lewis acids, strong nucleophiles, or high heat (>100°C)—the molecule undergoes strain-release degradation. If the nitrogen becomes protonated or quaternized, the adjacent C-N bonds weaken, triggering ring-opening to form linear acyclic amines . The Solution: Strictly maintain a pH > 7 during all workups. Avoid Lewis acidic solvents or additives. If high temperatures are required (e.g., for cross-coupling), ensure the nitrogen is protected or utilize non-nucleophilic bases (like Cs2CO3) to prevent unwanted ring-opening cascades.

Part 3: Standard Operating Procedures (Self-Validating Protocols)

To ensure reproducibility, utilize the following self-validating protocols. Each step contains a built-in checkpoint to verify success before proceeding.

Protocol A: N-Boc Protection of 2,2-Diallylazetidine

Purpose: Masking the nucleophilic nitrogen to prevent catalyst poisoning prior to RCM.

  • Initialization: Dissolve 2,2-diallylazetidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et3N, 1.5 equiv) and cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the crude mixture on a silica TLC plate. Stain with Ninhydrin and heat. Self-Validation: The starting material will appear as a bright pink/purple spot. The reaction is only complete when the pink spot entirely disappears, indicating no free amine remains.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Take a crude 1H NMR. Self-Validation: Confirm the appearance of a sharp, intense singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group).

Protocol B: Ring-Closing Metathesis to Spiro[3.4]oct-6-ene Architecture

Purpose: High-yielding metathesis overcoming steric hindrance.

  • Initialization: Dissolve the purified N-Boc-2,2-diallylazetidine (1.0 equiv, 5 mmol) in anhydrous, degassed DCM to achieve a highly dilute concentration of 0.01 M. Note: High dilution is critical to favor intramolecular cyclization over intermolecular cross-metathesis.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%) in one portion. The solution will turn a characteristic deep red/brown.

  • Reaction: Attach a reflux condenser and heat the mixture to 40°C (gentle reflux) under argon for 12 hours.

  • Validation Checkpoint 1 (NMR Monitoring): Remove a 0.1 mL aliquot, evaporate, and take a 1H NMR. Self-Validation: Look at the terminal alkene region (5.0–5.2 ppm). The reaction is complete only when the multiplet corresponding to the terminal =CH2 protons completely disappears, replaced by a new internal alkene signal (~5.6 ppm).

  • Quenching: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to quench the active Ruthenium carbene.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Part 4: References

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor The Journal of Organic Chemistry URL:[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Journal of the American Chemical Society URL:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Journal of the American Chemical Society (via PMC) URL:[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes ChemRxiv URL:[Link]

Optimization

purification techniques and chromatography for 2,2-diallylazetidine mixtures

Technical Support Center: Purification & Chromatography of 2,2-Diallylazetidine Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of 2,2-Diallylazetidine Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate strained, basic nitrogen heterocycles. The purification of 2,2-diallylazetidine presents a unique trifecta of physicochemical challenges:

  • High Ring Strain: The four-membered azetidine core possesses approximately 25.2 kcal/mol of ring strain, making it susceptible to thermal and electrophilic ring-opening[1].

  • Strong Basicity: The nitrogen lone pair exhibits high s-character, yet the conjugate acid maintains a high pKa of ~11.29, making it a strongly basic secondary amine[2][3].

  • Volatility & Lack of Chromophore: Unsubstituted azetidines are highly volatile (boiling point 61–62 °C)[3][4]. While the geminal diallyl substitution increases lipophilicity and boiling point, the molecule lacks a strong UV chromophore, complicating standard UV-Vis fraction collection.

This guide provides field-proven, mechanistically grounded solutions for troubleshooting the isolation of 2,2-diallylazetidine.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 2,2-diallylazetidine streak completely on standard silica gel, resulting in poor recovery? The Causality: This is a classic acid-base interaction. Bare silica gel contains surface silanol groups that are weakly acidic (pKa 4.5–5.5). Because azetidine is a moderately strong base (pKa ~11.3)[2], the amine protonates upon contact with the silica, binding ionically to the stationary phase. This causes severe tailing and irreversible adsorption[5]. The Solution: You must suppress this ionization. You can either use a basic mobile phase modifier (e.g., 1–5% Triethylamine (TEA) or ammonia) to competitively deactivate the acidic silanols[6][7], or switch entirely to an amine-functionalized silica stationary phase, which eliminates the acid-base attraction by replacing silanols with aminopropyl groups[5][8].

Q2: I have a mixture of 2,2-diallylazetidine and mono-allyl azetidine. How do I separate them effectively? The Causality: Normal-phase chromatography often struggles to resolve these species because the strong amine-silica interaction dominates the retention mechanism, masking the subtle polarity differences of the allyl groups. The Solution: Exploit the lipophilic difference of the allyl groups using Reversed-Phase (RP) HPLC on a C18 column. To retain the basic azetidine on a hydrophobic C18 column, you must run the mobile phase at a high pH (e.g., pH 10.5 using 0.1% ammonium hydroxide). This ensures the amine remains deprotonated (neutral), maximizing its hydrophobic interaction with the stationary phase and allowing the more lipophilic diallyl species to elute significantly later than the mono-allyl impurity.

Q3: Can I bypass chromatography and use distillation for this volatile amine? The Causality: Yes, but with strict thermal controls. While the 2,2-diallyl substitution increases the boiling point relative to the parent azetidine (61–62 °C)[4], the four-membered ring remains highly susceptible to thermal decomposition due to its ~25.2 kcal/mol ring strain[1]. The Solution: If you choose distillation, you must use short-path vacuum distillation to artificially lower the boiling point. Never exceed a bath temperature of 80 °C to prevent thermally induced ring-opening or allyl isomerization.

Q4: What is the most efficient way to clean up the crude mixture before chromatography? The Causality: An acid-base liquid-liquid extraction is the most reliable pre-treatment. By toggling the pH across the molecule's pKa (11.29), you can force the azetidine into the aqueous phase as a water-soluble azetidinium salt, wash away neutral organic byproducts, and then basify the aqueous layer to recover the free amine.

Part 2: Experimental Protocols (Self-Validating Workflows)

Protocol A: Acid-Base Extraction & Desalting

This protocol isolates basic amines from neutral and acidic impurities.

  • Dissolution: Dissolve the crude 2,2-diallylazetidine mixture in an organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: Extract the organic layer with 1M HCl (aq). The azetidine (pKa ~11.3) will protonate and partition into the aqueous layer as an azetidinium chloride salt.

  • Organic Wash: Wash the aqueous layer twice with fresh organic solvent to remove neutral/lipophilic impurities. Discard the organic washes.

  • Basification (Self-Validation Step): Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH until the pH is >12.

    • Validation Check: You MUST verify the pH with indicator paper. If the pH is < 12, a significant portion of the amine remains protonated and will be lost in the aqueous waste during the next step.

  • Extraction: Extract the strongly basified aqueous layer with dichloromethane to recover the free 2,2-diallylazetidine.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath temperature < 30 °C to prevent volatilization of the product.

Protocol B: Amine-Modified Silica Gel Chromatography

This protocol avoids the use of foul-smelling TEA modifiers by utilizing pre-treated silica[8].

  • Column Selection: Use a commercially available amine-functionalized (NH₂) silica column[5].

  • Solvent System: Prepare a gradient of Hexanes and Ethyl Acetate. Treat the column as a standard normal-phase system[8]. No basic modifiers are required.

  • Loading: Load the sample neatly or dissolved in a minimum volume of Hexanes.

  • Elution: Run a shallow gradient (e.g., 0% to 30% EtOAc over 10 column volumes).

  • Detection (Self-Validation Step): Because 2,2-diallylazetidine lacks a conjugated aromatic system, it will not absorb strongly at 254 nm.

    • Validation Check: Spot the collected fractions on an amine-functionalized TLC plate and stain with Potassium Permanganate (KMnO₄) to detect the allyl double bonds, or use an Iodine chamber to detect the nitrogen.

Part 3: Quantitative Data Summaries

Table 1: Stationary Phase Comparison for Azetidine Purification

Stationary Phase TypeInteraction MechanismTailing FactorRecommended Use Case
Bare Silica Gel (Standard)Acid-Base (Silanol-Amine)Severe (>2.5)Not recommended without basic modifiers.
Bare Silica + 5% TEACompetitive BindingModerate (1.2 - 1.5)Cost-effective bulk purification.
Amine-Functionalized SilicaDipole-Dipole / H-BondingExcellent (1.0 - 1.1)High-purity isolation; limits solvent toxicity.
C18 (Reversed-Phase)Hydrophobic (Requires high pH)Excellent (1.0)Separating diallyl from mono-allyl isomers.

Table 2: Mobile Phase Modifier Effects on Retention (Normal Phase)

Modifier Added to Hexane/EtOAcConcentrationEffect on 2,2-Diallylazetidine Retention (Rf)Operational Drawback
None0%Rf ~ 0.0 (Irreversible binding)Complete loss of product on column.
Triethylamine (TEA)1% - 5%Rf ~ 0.3 - 0.5 (Elutes cleanly)Difficult to remove TEA under vacuum.
Methanolic Ammonia1% - 5%Rf ~ 0.4 - 0.6 (Elutes cleanly)Can dissolve silica gel if concentration >10%.

Part 4: Visualizations

DecisionTree Start Crude 2,2-Diallylazetidine Mixture Q1 Are there non-basic organic impurities? Start->Q1 AB_Ext Perform Acid-Base Extraction Protocol Q1->AB_Ext Yes Q2 Are there closely related amine impurities (e.g., mono-allyl)? Q1->Q2 No AB_Ext->Q2 RP_HPLC Reverse-Phase HPLC (High pH Mobile Phase) Q2->RP_HPLC Yes NP_Flash Normal Phase Flash (Amine-Functionalized Silica) Q2->NP_Flash No

Caption: Decision tree for selecting the optimal purification strategy for 2,2-diallylazetidine mixtures.

AcidBase Crude Crude Mixture in Organic Solvent AddAcid Add 1M HCl (Protonation) Crude->AddAcid Aq1 Aqueous Phase (Azetidinium Salt) AddAcid->Aq1 Extracts to Org1 Organic Phase (Neutral Impurities) AddAcid->Org1 Remains in AddBase Add NaOH to pH > 12 (Deprotonation) Aq1->AddBase Discard Discard / Recycle Org1->Discard Extract Extract with DCM (Free Base) AddBase->Extract Pure Purified 2,2-Diallylazetidine Extract->Pure

Caption: Mechanistic workflow of the acid-base extraction for isolating basic azetidines.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base.
  • ResearchGate. "When basification of silica gel is required, before using Column chromatography?" ResearchGate Forums.
  • PubMed / NIH. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography.
  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes.
  • Grokipedia. "Azetidine." Grokipedia Chemical Database.
  • Wikipedia. "Azetidine." Wikipedia, The Free Encyclopedia.
  • ChemicalBook. "Azetidine | 503-29-7." ChemicalBook Product Database.
  • CLOCKSS. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Diallylazetidines: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist in drug discovery and analytical chemistry, I frequently encounter the challenge of characterizing substituted four-membered nitrogen heterocycles. Azetidines are highly valued in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and analytical chemistry, I frequently encounter the challenge of characterizing substituted four-membered nitrogen heterocycles. Azetidines are highly valued in medicinal chemistry for their conformational rigidity and high sp³ character, which often translate to improved pharmacokinetic profiles. However, their structural elucidation via Electron Ionization Mass Spectrometry (EI-MS) can be complex due to competing ring-scission and side-chain cleavage pathways.

This guide provides an objective, mechanistic comparison of the fragmentation behaviors of diallylazetidines against alternative N-alkyl and N-alkenyl azetidines, establishing a self-validating framework for their analytical identification.

Mechanistic Causality: C-Alkenyl vs. N-Alkenyl Substitution Dynamics

The position of unsaturation and substitution on the azetidine ring fundamentally dictates its EI-MS fragmentation pathway. Understanding the thermodynamic drivers behind these cleavages is critical for accurate spectral interpretation.

The Stability of C-(Alkenyl)azetidines

In C-substituted azetidines, such as 2,2-diallylazetidine , the primary fragmentation is driven by the stabilization of the resulting charge. When ionized at 70 eV, 2,2-diallylazetidine yields a noticeable molecular ion (M+·) at m/z 137, alongside high-mass diagnostic peaks for [M–H]+ (m/z 136) and[M–CH3]+· (m/z 122)[1].

The defining mechanistic feature is the highly favorable α-cleavage . The loss of an allyl radical (41 Da) from the C2 position generates a tertiary carbocation directly adjacent to the nitrogen atom. The nitrogen's lone pair donates electron density to form a highly stable cyclic iminium ion, making the [M–C3H5]+ ion at m/z 96 the base peak of the spectrum[1]. Because the four-membered ring remains intact during this primary cleavage, the spectrum retains excellent diagnostic utility for identifying the substituents.

The Instability of N-(Alkenyl) and N-(Alkyl) Alternatives

By contrast, alternative substitution patterns yield vastly different spectral signatures:

  • N-(Alkyl)azetidines: Compounds like N-(n-propyl)azetidine predominantly dissociate via β-cleavage in the alkyl chain (loss of an ethyl radical)[2]. The resulting strained ring rapidly undergoes a retro-[2+2] cycloaddition, eliminating ethylene to yield a high-intensity [CH2=N+=CH2] even-electron (EE) ion at m/z 42[2].

  • N-(Alkenyl)azetidines: When unsaturation is located at the α- or β-position of an N-alkenyl chain, the molecule primarily undergoes devastating ring scissions[2]. The generated low-mass ions provide minimal structural information regarding the original ring elements, rendering EI-MS less effective for purely N-alkenyl analogs[2].

Comparative Performance Data

To facilitate rapid spectral interpretation, the following table summarizes the quantitative diagnostic markers and mechanistic origins for these azetidine classes.

Compound ClassRepresentative CompoundPrimary Fragmentation PathwayBase Peak / Major IonDiagnostic Utility
C-(alkenyl)azetidine 2,2-Diallylazetidineα-cleavage (loss of allyl radical)[M–C3H5]+ (m/z 96) High: Intact ring preservation confirms C-substitution.
N-(alkyl)azetidine N-(n-propyl)azetidineβ-cleavage followed by retro-[2+2] cycloaddition[CH2=N+=CH2] (m/z 42) Moderate: Identifies N-alkylation length but loses ring integrity.
N-(alkenyl)azetidine N-allyl/vinyl azetidinesRapid ring scissionVariable low-mass ionsLow: Severe loss of structural information.

Fragmentation Pathway Visualization

The logical relationship between the molecular ion of 2,2-diallylazetidine and its diagnostic fragments is mapped below. Notice how the primary α-cleavage protects the azetidine core, while secondary pathways yield smaller marker ions like the allyl cation (m/z 41) and the[CH2=NH2]+ EE ion (m/z 30)[1].

Pathway M 2,2-Diallylazetidine (M+·) m/z 137 BP [M-C3H5]+ m/z 96 (Base Peak) M->BP α-cleavage (- Allyl) ML [M-CH3]+· m/z 122 M->ML - Methyl Radical HL [M-H]+ m/z 136 M->HL - H· AC [C3H5]+ m/z 41 M->AC Allyl Cation AM [CH2=NH2]+ m/z 30 M->AM Ring Scission

EI-MS fragmentation pathways of 2,2-diallylazetidine highlighting diagnostic ions.

Experimental Protocol: Self-Validating EI-MS Workflow

To ensure high scientific integrity, the analytical protocol must be a self-validating system. The following step-by-step methodology uses internal spectral cross-checks to confirm the structure of diallylazetidines without relying on external reference standards.

Phase 1: Sample Introduction & Standardized Ionization
  • Chromatographic Separation: Introduce the analyte via Gas Chromatography (GC) using a standard non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane). This ensures baseline resolution of potentially isomeric azetidines.

  • Standardized 70 eV Ionization: Operate the EI source strictly at 70 eV. Causality: This specific internal energy distribution is required to reproducibly trigger the thermodynamically favored α-cleavage without inducing the complete ring annihilation seen at higher energies.

Phase 2: Primary Structural Hypothesis (High-Mass Analysis)
  • Molecular Ion Verification: Scan the high-mass region for the M+· peak (m/z 137 for 2,2-diallylazetidine). The presence of a noticeable molecular ion immediately suggests a stable C-substituted ring rather than an unstable N-alkenyl analog[1].

  • Base Peak Identification: Isolate the base peak. A dominant signal at [M-41]+ (m/z 96) confirms the loss of an allyl radical. Causality: Only C-allylation allows for the formation of the resonance-stabilized cyclic iminium ion that drives this specific base peak.

Phase 3: Mechanistic Cross-Validation (Low-Mass Analysis)
  • EE Ion Cross-Check: Filter the low-mass region for m/z 41 ([C3H5]+) and m/z 30 ([CH2=NH2]+)[1].

  • Validation Logic: The m/z 30 fragment is a classic even-electron marker for unsubstituted ring carbons adjacent to a nitrogen atom. Its presence definitively proves that the allyl groups are localized at the C2 position, leaving the C4 position unsubstituted, thereby self-validating the 2,2-diallyl structural assignment.

Workflow Step1 1. GC Separation (Non-polar) Step2 2. 70 eV EI Ionization Step1->Step2 Step3 3. High-Mass Inspection Step2->Step3 Step4 4. Base Peak Analysis Step3->Step4 Step5 5. Low-Mass Validation Step4->Step5

Self-validating EI-MS experimental workflow for azetidine structural elucidation.

Conclusion

For drug development professionals characterizing novel small-molecule scaffolds, distinguishing between azetidine isomers is critical. As demonstrated, C-(alkenyl)azetidines like 2,2-diallylazetidine offer highly diagnostic EI-MS spectra characterized by an intact-ring base peak ([M–C3H5]+ at m/z 96) driven by iminium resonance stabilization. This is a stark performance advantage over N-alkenyl alternatives, which suffer from rapid, uninformative ring scission. By employing the self-validating workflow outlined above, researchers can confidently map substitution patterns on these vital four-membered heterocycles.

References

  • Zaikin, V. G., & Borisov, R. S. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, AIP Publishing. URL:[Link]

Sources

Comparative

Comparative Guide: N-Protecting Group Strategies for 2,2-Diallylazetidine Stability

Executive Summary & Chemical Context As a Senior Application Scientist specializing in strained heterocyclic scaffolds, I frequently encounter the synthetic bottleneck of stabilizing four-membered rings. Azetidines posse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in strained heterocyclic scaffolds, I frequently encounter the synthetic bottleneck of stabilizing four-membered rings. Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol[1]. When functionalized with a gem-diallyl moiety at the C2 position to form 2,2-diallylazetidine (CAS: 889939-55-3)[2], the molecule gains immense value as a building block for complex alkaloids and macrocyclic peptides[3].

However, this unique architecture introduces a dual challenge: managing the thermodynamic instability of the strained ring while preserving the reactivity of the terminal olefins. The selection of an N-protecting group (PG) is not a trivial blocking step; it is the primary determinant of the scaffold's survival during downstream synthesis.

Mechanistic Causality: Why PG Selection Dictates Azetidine Stability

To understand why certain protecting groups fail while others succeed, we must examine the causality of azetidine degradation.

The unshared electron pair on the secondary amine of an unprotected azetidine is highly basic. Upon protonation or coordination with an electrophile, the adjacent C–N bonds are activated toward nucleophilic attack, leading to rapid, strain-releasing ring cleavage[1]. By converting the amine into a carbamate or sulfonamide, the nitrogen lone pair is delocalized into the adjacent π -system. This drastically reduces basicity, establishes hydrogen-bonding networks, and shields the core from electrophilic degradation[4].

Furthermore, the gem-diallyl groups dictate strict chemoselectivity requirements. Protecting groups that rely on hydrogenolysis (e.g., Cbz, Bn) are inherently incompatible with this scaffold, as the conditions required for their removal (Pd/C, H₂) will concomitantly reduce the critical allyl double bonds to propyl groups[3].

Mechanism Root 2,2-Diallylazetidine Core (Strain: ~25.4 kcal/mol) Carbamate Carbamate PGs (Boc, Fmoc) Root->Carbamate Sulfonamide Sulfonamide PGs (Ts) Root->Sulfonamide Alkyl Alkyl/Aryl PGs (Bn, Cbz) Root->Alkyl Deloc Lone Pair Delocalization (Reduced Basicity) Carbamate->Deloc Leaving Good Leaving Group (Risk of Nucleophilic Attack) Sulfonamide->Leaving Proton Hydrogenolysis Required (Destroys Diallyl Groups) Alkyl->Proton Stable High Core Stability Deloc->Stable ModStable Moderate Stability (Condition Dependent) Leaving->ModStable Unstable Incompatible with Scaffold Proton->Unstable

Fig 1. Mechanistic relationship between N-protecting group electronic properties and azetidine ring stability.

Comparative Analysis of N-Protecting Groups

Based on empirical data and mechanistic principles, here is the objective comparison of standard N-protecting groups for the 2,2-diallylazetidine system:

  • Boc (tert-Butyloxycarbonyl) – The Gold Standard: Provides excellent lone-pair delocalization. The bulky tert-butyl group synergizes with the gem-diallyl groups to sterically shield the nitrogen. Deprotection is achieved via TFA, leaving the olefins intact[4].

  • Ts (p-Toluenesulfonyl) – The Robust Shield: Highly electron-withdrawing, rendering the azetidine completely non-basic. Excellent for harsh oxidative or basic downstream steps. However, the sulfonamide is a good leaving group, slightly increasing the risk of nucleophilic ring-opening at elevated temperatures[5].

  • Fmoc (Fluorenylmethyloxycarbonyl) – The Peptide Specialist: Base-labile. Excellent for solid-phase synthesis integrations, though it can be sterically cumbersome during installation on the already congested C2-substituted azetidine.

  • Cbz (Carboxybenzyl) & Bn (Benzyl) – The Incompatible Options: While Cbz offers good electronic stabilization and Bn allows for basic conditions, their standard removal via Pd/C-catalyzed hydrogenolysis destroys the diallyl functionality. They must be avoided unless highly specialized transfer hydrogenation is validated[3].

Quantitative Stability Metrics
Protecting GroupReagentElectronic Effect on N-Lone PairAcid Stability (pH 2)Base Stability (pH 12)Diallyl Compatibility (Deprotection)Core Half-Life (pH 2, 37°C)
Boc Boc₂OStrong DelocalizationLow (Intended Cleavage)HighExcellent (TFA cleavage)< 1 hr (Cleaves to intact core)
Ts TsClExtreme WithdrawalHighHighExcellent (Na/NH₃ cleavage)> 72 hrs
Fmoc Fmoc-ClStrong DelocalizationHighLow (Intended Cleavage)Excellent (Piperidine cleavage)> 72 hrs
Cbz CbzClStrong DelocalizationHighHighPoor (H₂/Pd reduces olefins)> 72 hrs
Bn BnBrNone (Remains Basic)Low (Ring opens)HighPoor (H₂/Pd reduces olefins)~ 4 hrs (Ring degradation)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running parallel controls and utilizing internal conversion checks, we eliminate false positives caused by reagent degradation or inherent scaffold instability.

Protocol A: Sterically-Driven N-Protection (Boc Installation)

Causality Note: The steric bulk of the gem-diallyl group at C2 significantly hinders the nitrogen. Standard room-temperature Boc protection will stall. We employ catalytic DMAP and elevated temperatures to overcome this activation barrier.

  • Preparation: Dissolve 2,2-diallylazetidine free base (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add triethylamine (2.0 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Activation: Add Boc-anhydride (1.5 eq) dropwise over 10 minutes, followed immediately by 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Thermal Driving: Remove the ice bath, warm the reaction to 40°C, and reflux for 12 hours. Monitor via TLC (Ninhydrin stain) until the free amine is entirely consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-2,2-diallylazetidine (>98% purity).

Protocol B: Accelerated Degradation and Stability Assay

Causality Note: A reliable protocol must prove both the stability of the protected species and the instability of the unprotected control. This parallel stress-testing validates the assay's resolving power.

  • Stock Preparation: Prepare 10 mM stock solutions of N-Boc-2,2-diallylazetidine, N-Ts-2,2-diallylazetidine, and unprotected 2,2-diallylazetidine (Control) in LC-MS grade acetonitrile.

  • Stress Buffers: Dilute stocks to 1 mM in three simulated stress buffers: 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13).

  • Incubation: Incubate the sealed vials in a thermoshaker at 37°C and 60°C.

  • Sampling: Extract 10 µL aliquots at t = 0, 1, 4, 12, 24, and 48 hours. Quench extreme pH samples with neutralizing buffer immediately upon extraction.

  • Quantification: Analyze via LC-MS (Reverse-phase C18, H₂O/MeCN gradient with 0.1% Formic Acid). Monitor the disappearance of the parent mass and the appearance of ring-opened amino-alcohol degradants to calculate the half-life ( t1/2​ ).

Workflow A Unprotected 2,2-Diallylazetidine B PG Installation (Boc, Ts, Fmoc) A->B C Purification (>98% Purity) B->C D Stress Testing (pH 2, pH 12, 60°C) C->D E LC-MS Analysis (Kinetics & Degradants) D->E

Fig 2. Standardized experimental workflow for evaluating N-protected 2,2-diallylazetidine stability.

References

  • [2] Benchchem. "2,2-Diallylazetidine | 889939-55-3". 2

  • [4] ACS Publications. "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis". 4

  • [5] ACS Publications. "Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews". 5

  • [1] RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". 1

  • [3] LJMU Research Online. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides". 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2-Diallylazetidine

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2,2-diallylazetidine. As a specialized heterocyclic compound, its unique structure—combining a strained azetidine ring with...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2,2-diallylazetidine. As a specialized heterocyclic compound, its unique structure—combining a strained azetidine ring with reactive diallyl groups—necessitates a rigorous and chemically-informed approach to waste management. This guide is designed for researchers, chemists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for personal safety, laboratory integrity, and environmental stewardship.

Core Directive: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the molecule's reactivity is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 2,2-diallylazetidine is not widely available, we can infer its hazard profile by analyzing its constituent functional groups: the azetidine ring and the diallyl substituents.

  • Azetidine Moiety : The four-membered azetidine ring is a strained heterocyclic amine. Such rings are susceptible to ring-opening reactions, particularly under acidic conditions.[1] Azetidines, as cyclic secondary amines, are basic and will react exothermically with acids.[2] They should be treated as corrosive and potentially flammable.[3]

  • Diallyl Groups : The two allyl groups introduce sites of unsaturation, making the molecule reactive towards strong oxidizing agents, electrophiles, and radical initiators.[4] Allylic compounds can undergo rearrangement reactions and may be incompatible with certain classes of chemicals.[5][6] The parent compound, diallylamine, is a flammable, corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[7][8]

Based on this analysis, 2,2-diallylazetidine must be handled as a reactive, corrosive, and flammable hazardous chemical. All disposal procedures must aim to mitigate these hazards in a controlled manner.

Quantitative Data for Structurally Related Compounds
PropertyDiallylamine[7][8]2,2-Dimethylazetidine[3]Azetidine[2]
GHS Pictograms Flammable, Corrosive, Health HazardFlammable, CorrosiveFlammable, Corrosive
Hazard Statements H226 (Flammable liquid and vapour), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)H225, H302, H311, H314, H331, H373
Incompatibilities Strong oxidizing agents, Acids, Acid chlorides, Acid anhydridesNot specified, but amine reactivity implies incompatibility with acids and oxidizersStrong oxidizing agents, Acids

Essential Safety Protocols

Personal Protective Equipment (PPE)

Given the inferred corrosive and flammable nature of 2,2-diallylazetidine, the following PPE is mandatory when handling the compound or its waste streams.[9][10]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always check the glove manufacturer's compatibility chart.

  • Eye Protection : Chemical safety goggles and a full-face shield must be worn to protect against splashes.[9]

  • Skin and Body Protection : A flame-resistant laboratory coat and closed-toe shoes are essential. Ensure full skin coverage.

  • Respiratory Protection : All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9][11]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent injury and contamination.[12]

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Contain : Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep the absorbed material into a clearly labeled, dedicated hazardous waste container. Use non-sparking tools if the spill is large.[7]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Pathways: A Decision-Based Workflow

The correct disposal procedure depends on the form of the waste. Unused, pure product is handled differently from dilute waste streams or reaction residues. The following diagram outlines the decision-making process.

G start Start: Identify 2,2-Diallylazetidine Waste decision1 Is the material an unwanted, unopened, or expired reagent? start->decision1 path_A Pathway A: Direct Disposal decision1->path_A  Yes path_B Pathway B: Deactivation of Dilute Waste decision1->path_B No (Reaction Waste, Spills, Contaminated Solvents)   step_A1 1. Do NOT attempt to open or quench. path_A->step_A1 step_A2 2. Ensure container is intact and clearly labeled. step_A1->step_A2 step_A3 3. Place in secondary containment (e.g., plastic tub). step_A2->step_A3 step_A4 4. Affix hazardous waste label. step_A3->step_A4 step_A5 5. Arrange for pickup by certified hazardous waste service. step_A4->step_A5 step_B1 1. Transfer waste to a suitable reaction vessel in a fume hood. path_B->step_B1 step_B2 2. Dilute with a compatible, non-reactive solvent (e.g., Toluene, THF) if concentrated. step_B1->step_B2 step_B3 3. Cool the vessel in an ice bath. step_B2->step_B3 step_B4 4. Slowly add dilute (5-10%) acetic or citric acid with stirring to neutralize the amine (pH 6-8). step_B3->step_B4 step_B5 5. Collect the neutralized solution in a labeled hazardous waste container. step_B4->step_B5

Caption: Disposal Pathway for 2,2-Diallylazetidine Waste.

Detailed Experimental Protocol: Deactivation of Waste Streams

This protocol is intended for the neutralization of dilute waste streams containing 2,2-diallylazetidine, such as reaction workups, contaminated solvents, or spill cleanup residues. This procedure must be performed by trained personnel inside a chemical fume hood.

Rationale

The primary, immediate hazard of a reactive amine waste is its basicity and potential for violent reaction with incompatible materials in a general waste container.[11][13] This procedure mitigates this hazard by performing a controlled neutralization. A weak acid, such as acetic or citric acid, is used to avoid the strong exotherm that would be generated by a strong acid (e.g., HCl).[9][14] Cooling the mixture in an ice bath provides an additional layer of control over the reaction rate and heat generation.[15][16] The resulting ammonium salt is significantly more stable and less reactive, rendering it safe for collection and subsequent incineration by a professional disposal service.[9]

Step-by-Step Methodology
  • Preparation :

    • Don all required PPE as detailed in Section 2.1.

    • Prepare a reaction flask or beaker that is at least three to four times larger than the volume of the waste to be treated. This headspace accommodates potential foaming or gas evolution.

    • Equip the vessel with a magnetic stirrer and place it inside a secondary container (e.g., an ice bath) within the fume hood.

  • Dilution and Cooling :

    • Transfer the 2,2-diallylazetidine waste into the reaction vessel.

    • If the waste is concentrated, dilute it with an equal volume of a compatible, non-reactive solvent (e.g., tetrahydrofuran, toluene) to help dissipate heat.

    • Begin stirring and cool the solution to 0-5 °C using the ice bath.

  • Controlled Neutralization :

    • While stirring the cold waste solution, slowly add a 5-10% aqueous solution of acetic acid or citric acid dropwise via an addition funnel or pipette.[9][14]

    • Monitor the temperature of the reaction mixture. If the temperature rises significantly (e.g., > 10 °C), pause the addition until it cools. The goal is a controlled, gradual neutralization.[17]

    • Periodically check the pH of the mixture using pH paper. Continue adding the dilute acid until the solution is neutralized to a pH between 6.0 and 8.0.[9]

  • Final Waste Collection :

    • Once neutralized, allow the solution to slowly warm to room temperature while stirring for an additional 30-60 minutes to ensure the reaction is complete.[14]

    • Carefully transfer the neutralized solution into a designated, properly labeled hazardous waste container.[10][18] Do not mix this waste with other waste streams unless you have confirmed compatibility.[17]

    • The container label must clearly list all contents, including the neutralized 2,2-diallylazetidinium salt and all solvents.

    • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's certified hazardous waste disposal service.[19] The ultimate disposal method for this type of waste is typically high-temperature incineration.[9]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2,2-diallylazetidine waste with confidence, ensuring a safe and compliant operational environment.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved March 27, 2026.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenched. Retrieved March 27, 2026.
  • University of California. (n.d.). Common Standard Operating Procedure. Retrieved March 27, 2026.
  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved March 27, 2026.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Retrieved March 27, 2026.
  • Tokyo Chemical Industry. (2025, September 19). SAFETY DATA SHEET - NHS-Diazirine. Retrieved March 27, 2026.
  • The University of Tokyo. (n.d.). Chemically hazardous waste | Environmental Science Center. Retrieved March 27, 2026.
  • University of California, Berkeley. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety. Retrieved March 27, 2026.
  • Open Access Journals. (2021, October 25). A Report on Reagents and its Quenching Methods. Retrieved March 27, 2026.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Diallylamine. Retrieved March 27, 2026.
  • Environmental Health and Safety. (n.d.).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved March 27, 2026.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved March 27, 2026.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved March 27, 2026.
  • PubChem. (n.d.). 2,2-Dimethylazetidine. Retrieved March 27, 2026, from [Link]

  • Sigma-Aldrich. (2025, December 27).
  • Saffron Chemicals. (2025, February 5). Laboratory Chemical Safety and Handling Guidelines. Retrieved March 27, 2026.
  • Acros Organics. (2025, December 18). SAFETY DATA SHEET - Diallylamine. Retrieved March 27, 2026.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved March 27, 2026.
  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. DOI: 10.1039/D5QO00804B.
  • Fisher Scientific. (2025, December 20).
  • ACS Publications. (2023, November 9).
  • US EPA. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 27, 2026.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved March 27, 2026.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved March 27, 2026.
  • L.S.College, Muzaffarpur. (2020, November 22). Allylic rearrangement. Retrieved March 27, 2026.
  • PubChem. (n.d.). 2,2-Diallylpyrrolidine. Retrieved March 27, 2026, from [Link]

  • BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Retrieved March 27, 2026.
  • University of Illinois Chicago. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. Retrieved March 27, 2026.
  • University of California, Riverside. (n.d.).
  • Wikipedia. (n.d.). Allylic rearrangement. Retrieved March 27, 2026.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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